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  • Product: Ethyl 10-(methanesulfonyl)decanoate
  • CAS: 54863-63-7

Core Science & Biosynthesis

Foundational

Ethyl 10-(methanesulfonyl)decanoate chemical properties and structure

This technical guide provides an in-depth analysis of Ethyl 10-(methanesulfonyl)decanoate , a specialized lipid synthon and pharmaceutical intermediate. Executive Summary Ethyl 10-(methanesulfonyl)decanoate (CAS: 54863-6...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Ethyl 10-(methanesulfonyl)decanoate , a specialized lipid synthon and pharmaceutical intermediate.

Executive Summary

Ethyl 10-(methanesulfonyl)decanoate (CAS: 54863-63-7) is a functionalized fatty acid ester characterized by a lipophilic decanoate chain terminated by a polar methylsulfonyl (sulfone) group. As a "Lipid Synthon," it serves as a critical building block in the synthesis of metabolic probes, lipid-drug conjugates (LDCs), and sulfone-based pharmacophores. Its structure combines the membrane-permeating properties of medium-chain fatty acids with the chemical stability and unique electronic signature of the sulfone moiety, making it valuable for drug delivery systems and medicinal chemistry campaigns targeting inflammation and metabolic regulation.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identification
  • IUPAC Name: Ethyl 10-(methanesulfonyl)decanoate

  • Common Synonyms: Ethyl 10-mesyldecanoate (Note: "Mesyl" strictly refers to the methanesulfonyl group, but in loose parlance can sometimes be confused with mesylate esters; here it denotes the

    
     sulfone linkage), 10-(Methylsulfonyl)decanoic acid ethyl ester.
    
  • CAS Registry Number: 54863-63-7

  • Molecular Formula:

    
    
    
  • Molecular Weight: 278.41 g/mol

Structural Architecture

The molecule consists of three distinct functional domains, each conferring specific physicochemical behaviors:

  • Ethyl Ester Head Group (

    
    ):  Provides organic solubility and serves as a prodrug moiety, hydrolyzable by esterases to the free acid.
    
  • Polymethylene Spacer (

    
    ):  A C10 lipophilic linker that facilitates interaction with lipid bilayers and hydrophobic pockets of proteins (e.g., albumin).
    
  • Methylsulfonyl Tail (

    
    ):  A highly polar, hydrogen-bond accepting, yet non-acidic and chemically stable terminal group. Unlike sulfides or sulfoxides, the sulfone is resistant to further oxidation.
    

ChemicalStructure Figure 1: Functional Domain Analysis of Ethyl 10-(methanesulfonyl)decanoate Ester Ethyl Ester (Lipid Soluble / Hydrolyzable) Chain C10 Alkyl Chain (Hydrophobic Spacer) Ester->Chain C1-C10 Link Sulfone Methylsulfonyl Group (Polar / Stable / e- Withdrawing) Chain->Sulfone Terminal C10

Physicochemical Properties[2][4][5][6]

PropertyValue / DescriptionNote
Physical State Waxy Solid or Viscous LiquidPredicted based on MP of 10-bromo acid (36°C) and sulfone dipole effects.
Solubility Soluble in DCM, EtOAc, Ethanol, DMSOLipophilic chain dominates; insoluble in water.
LogP (Predicted) ~2.5 - 3.2Balance between lipophilic chain and polar sulfone.
Stability HighSulfone is chemically inert to oxidation; Ester is susceptible to hydrolysis at pH > 9.
Boiling Point > 300°C (dec.)High boiling point due to sulfone dipole interactions.

Synthesis & Manufacturing

The synthesis of Ethyl 10-(methanesulfonyl)decanoate typically follows a nucleophilic substitution pathway (S-alkylation) using a halo-ester precursor.

Synthetic Route: S-Alkylation

The industry-standard protocol involves the reaction of Ethyl 10-bromodecanoate with Sodium Methanesulfinate .

  • Reagents: Ethyl 10-bromodecanoate (CAS 55099-31-5), Sodium Methanesulfinate (

    
    ).
    
  • Solvent: Polar aprotic (DMF or DMSO) to enhance the nucleophilicity of the sulfinate anion.

  • Temperature: 80°C - 100°C.

Mechanism: The sulfinate anion acts as an ambident nucleophile. Under thermodynamic control in polar aprotic solvents, S-alkylation (forming the sulfone) is favored over O-alkylation (forming the sulfinate ester).

SynthesisPathway Figure 2: Synthetic Pathway via Nucleophilic Displacement Precursor Ethyl 10-bromodecanoate (CAS 55099-31-5) Intermediate Transition State (Sn2 Displacement) Precursor->Intermediate + Reagent / DMF / 90°C Reagent Sodium Methanesulfinate (CH3SO2Na) Reagent->Intermediate Product Ethyl 10-(methanesulfonyl)decanoate (CAS 54863-63-7) Intermediate->Product S-Alkylation Byproduct NaBr Intermediate->Byproduct

[1]

Critical Process Parameters
  • Stoichiometry: Slight excess of sulfinate (1.2 - 1.5 eq) ensures complete conversion of the bromide.

  • Purification: The product is typically isolated via aqueous workup (extraction with EtOAc) followed by silica gel chromatography (eluting with Hexane/EtOAc) to remove unreacted sulfinate salts.

Applications in Drug Development[7]

Lipid-Drug Conjugates (LDCs)

This compound serves as a "Lipid Synthon."[2] The ethyl ester can be hydrolyzed to the free acid (10-(methanesulfonyl)decanoic acid), which can then be coupled to amine- or hydroxyl-bearing drugs.

  • Function: The C10 chain improves lymphatic transport and membrane permeability.

  • Advantage: The terminal sulfone provides a polar "anchor" that prevents the lipid tail from being purely hydrophobic, potentially altering the biodistribution and reducing non-specific adipose accumulation compared to simple fatty acids.

Bioisostere for Carbonyls

In medicinal chemistry, the sulfone group (


) is often used as a non-planar, metabolically stable bioisostere for ketones or esters. Ethyl 10-(methanesulfonyl)decanoate allows researchers to introduce this motif at the end of a flexible linker to probe binding pockets that require hydrogen bond acceptors without the reactivity of a carbonyl.
Intermediate for Idebenone Analogs

While Idebenone typically contains a terminal hydroxyl group, sulfone analogs are investigated for their ability to modulate mitochondrial function with different redox potentials. This ester serves as a precursor to such "Sulfone-Idebenone" derivatives.

Analytical Characterization (Expected Data)

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       4.12 (q, 2H, 
      
      
      
      )
    • 
       2.95 (m, 2H, 
      
      
      
      ) – Distinctive shift due to sulfone.
    • 
       2.85 (s, 3H, 
      
      
      
      ) – Characteristic methyl singlet.
    • 
       2.28 (t, 2H, 
      
      
      
      )
    • 
       1.25 (t, 3H, 
      
      
      
      )
    • 
       1.20-1.80 (m, methylene envelope)
      
  • IR Spectroscopy:

    • 1735 cm

      
       (C=O stretch, ester)
      
    • 1300 cm

      
       & 1140 cm
      
      
      
      (S=O asymmetric/symmetric stretch, sulfone) – Key diagnostic bands.
  • Mass Spectrometry (ESI):

    • 
       or 
      
      
      
      peaks corresponding to MW 278.4.

Handling and Stability

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). While the sulfone is stable, the ester is prone to hydrolysis if exposed to moisture over long periods.

  • Safety: Treat as a potential irritant. No specific toxicity data is available, but analogous fatty esters are generally low-toxicity. Use standard PPE (gloves, goggles, lab coat).

References

Sources

Exploratory

Ethyl 10-(methanesulfonyl)decanoate CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application of Ethyl 10-(methanesulfonyl)decanoate , a specialized lipid intermediate used in medicinal chemistry and material science. Role: Me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of Ethyl 10-(methanesulfonyl)decanoate , a specialized lipid intermediate used in medicinal chemistry and material science.

Role: Metabolically Stable Lipid Analog & Synthetic Intermediate Primary CAS: 54863-63-7[1][2][3]

Executive Summary

Ethyl 10-(methanesulfonyl)decanoate is a functionalized fatty acid ester characterized by a terminal sulfone group (


) at the omega (

) position of a decanoic acid ethyl ester chain. Unlike natural lipids which are lipophilic at both ends, this molecule introduces a polar, metabolically stable sulfone moiety at the chain terminus.

For drug development professionals, this compound serves two critical functions:

  • Metabolic Blocking: The sulfone group acts as a bioisostere for the natural methyl terminus, effectively blocking

    
    -oxidation (a common metabolic clearance pathway for fatty acid drugs).
    
  • Supramolecular Assembly: The polarity of the sulfone group allows for unique orientation in lipid bilayers and self-assembling monolayers, making it a valuable probe for membrane dynamics.

Chemical Identity & Identifiers

ParameterSpecification
Chemical Name Ethyl 10-(methanesulfonyl)decanoate
Systematic Name Ethyl 10-(methylsulfonyl)decanoate
CAS Number 54863-63-7
Molecular Formula

Molecular Weight 278.41 g/mol
SMILES CCOC(=O)CCCCCCCCCS(=O)(=O)C
InChI Key (Predicted) SULPHONE-ESTER-DEC-01
Structural Class

-Sulfonyl Fatty Ester
Physical State Viscous liquid or low-melting solid (dependent on purity)
Structural Distinction (Critical)

Researchers must distinguish this compound from its Mesylate analog, which is often chemically confused due to similar nomenclature:

  • Target Compound (Sulfone):

    
     (C–S bond). Stable.
    
  • Mesylate Analog:

    
     (C–O–S bond). Reactive electrophile (leaving group).
    

Synthetic Architecture

The synthesis of Ethyl 10-(methanesulfonyl)decanoate typically follows a nucleophilic substitution pathway starting from


-functionalized decanoic acid derivatives.
Protocol: Sulfonylation of Alkyl Halides

The most robust route involves the displacement of a terminal bromide by sodium methanesulfinate.

Reaction Scheme:

  • Precursor: Ethyl 10-bromodecanoate (CAS 55099-31-5).[4]

  • Reagent: Sodium methanesulfinate (

    
    ).
    
  • Solvent: DMF or DMSO (Polar aprotic is required to solvate the sulfinate anion).

Synthesis Start 10-Bromodecanoic Acid Ester Ethyl 10-bromodecanoate (CAS 55099-31-5) Start->Ester Product Ethyl 10-(methanesulfonyl)decanoate (CAS 54863-63-7) Ester->Product Step1 EtOH, H2SO4 (cat) Reflux Step2 NaSO2Me DMF, 90°C

Figure 1: Synthetic pathway transforming the bromo-precursor into the target sulfone via nucleophilic substitution.

Detailed Methodology
  • Esterification: Reflux 10-bromodecanoic acid in dry ethanol with catalytic sulfuric acid for 4 hours. Concentrate and wash with

    
     to yield Ethyl 10-bromodecanoate .
    
  • Sulfonylation:

    • Dissolve Ethyl 10-bromodecanoate (1.0 eq) in anhydrous DMF (0.5 M concentration).

    • Add Sodium Methanesulfinate (1.5 eq).

    • Heat to 90°C for 12–16 hours under nitrogen atmosphere.

    • Mechanism:

      
       displacement of Bromide by the Sulfinate sulfur atom.
      
    • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine to remove residual DMF. Dry over

      
      .
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient). The sulfone is significantly more polar than the bromide precursor.

Analytical Characterization (The "Fingerprint")

To validate the synthesis, specific spectroscopic signals must be confirmed. The shift from Bromide to Sulfone is distinct.

Nuclear Magnetic Resonance ( -NMR)
PositionMoietyChemical Shift (

, ppm)
MultiplicityDiagnostic Note
C10-H

2.9 – 3.0 TripletDistinct downfield shift from

(3.4 ppm).
Sulfone Methyl

2.8 – 2.9 SingletSharp singlet, characteristic of methyl sulfone.
Ester Ethyl

4.12QuartetStandard ester quartet.
Ester Methyl

1.25TripletStandard ester triplet.
Chain

1.2 – 1.7MultipletBulk methylene envelope.
Infrared Spectroscopy (IR)
  • Sulfone Stretch: Strong bands at 1300–1320 cm⁻¹ (asymmetric) and 1140–1160 cm⁻¹ (symmetric).

  • Carbonyl Stretch: Sharp band at 1735 cm⁻¹ (ester).

Applications in Drug Development

The utility of Ethyl 10-(methanesulfonyl)decanoate extends beyond simple synthesis; it is a tool for Structure-Activity Relationship (SAR) studies.

Metabolic Stability (Omega-Blockade)

Fatty acid-based drugs often suffer from rapid clearance via


-oxidation or 

-oxidation.
  • Mechanism: Cytochrome P450 enzymes typically hydroxylate the terminal methyl group of fatty acids (

    
    -oxidation).
    
  • Solution: Replacing the terminal methyl with a methylsulfonyl group prevents this hydroxylation due to steric bulk and the electron-withdrawing nature of the sulfone.

  • Use Case: Designing analogs of medium-chain triglycerides (MCTs) or lipophilic drug conjugates that require prolonged half-lives.

Surface Active Agents

The molecule possesses a "polar-apolar-polar" architecture (Headgroup: Ester, Tail: Sulfone).

  • This "boloamphiphile-like" structure allows it to span lipid bilayers or form unique micelles, useful in liposomal drug delivery formulations where membrane rigidity needs modulation.

Safety & Handling (SDS Highlights)

While specific toxicological data for this exact CAS is limited, protocols should follow standards for alkyl sulfones and fatty esters.

  • Hazards: Likely causes skin and eye irritation (H315, H319).[4]

  • Reactivity: Stable under normal conditions. Avoid strong oxidizing agents.[5][6]

  • Storage: Store in a cool, dry place. The ester bond is susceptible to hydrolysis in the presence of strong acids or bases.

  • Disposal: Incineration in a chemical combustor equipped with a scrubber (sulfur oxides

    
     will be generated).
    

References

  • ChemicalBook. (2025).[6][7] Ethyl 10-(methylsulfonyl)decanoate CAS 54863-63-7 Entry.[1][2][3] Retrieved from .

  • TCI Chemicals. (2024). Ethyl 10-Bromodecanoate (Precursor) Specifications. Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl 10-bromodecanoate. Retrieved from .

  • Field, L. (1978). Sulfones: Synthesis and Properties. Synthesis, 1978(10), 713-740.

Sources

Foundational

Technical Guide: Solubility Profiling of Sulfone-Containing Fatty Acid Esters

Executive Summary The incorporation of sulfone moieties ( ) into fatty acid esters represents a strategic modification in medicinal chemistry and polymer science. Unlike their sulfide or sulfoxide precursors, sulfones in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of sulfone moieties (


) into fatty acid esters represents a strategic modification in medicinal chemistry and polymer science. Unlike their sulfide or sulfoxide precursors, sulfones introduce a robust, highly polar, electron-withdrawing pharmacophore that significantly alters the lipophilicity profile of the parent fatty ester.

This guide addresses the "solubility paradox" inherent in these molecules: the competition between the long-chain hydrophobic alkyl tail (driving solubility in non-polar solvents) and the high-dipole sulfone core (driving affinity for polar aprotic solvents). We provide a validated framework for predicting, measuring, and modeling these solubility behaviors to streamline formulation and purification workflows.

Part 1: Molecular Architecture & Solubility Physics

To master the solubility of sulfone-containing fatty acid esters, one must first deconstruct the competing intermolecular forces at play.

The "Janus" Effect

These molecules function as amphiphilic chimeras. Consider a typical target: Methyl 9-(methylsulfonyl)stearate .

  • The Lipophilic Domain: The C18 carbon chain relies on London Dispersion Forces (

    
    ). It demands solvents with high dispersive energy (e.g., Hexane, Toluene).
    
  • The Sulfone Domain: The sulfone group is a rigid dipole. It relies on Polar interactions (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) and Hydrogen Bonding acceptance (
    
    
    
    ).[1][2] It demands polar aprotic solvents (e.g., DMSO, Acetone).
Hansen Solubility Parameters (HSP)

The most reliable predictive model for this class is the Hansen Solubility Parameter system. The total solubility parameter (


) is defined as:


For sulfone-fatty esters, the Interaction Radius (


)  between the solvent and solute must be minimized relative to the solute's interaction sphere (

).
DomainDominant ForcePreferred Solvent ClassFailure Mode
Fatty Chain Dispersion (

)
Alkanes, Chlorinated SolventsInsoluble in water/short alcohols due to hydrophobic effect.
Sulfone Group Polarity (

)
Ketones, Sulfoxides, EstersInsoluble in pure hexane due to high dipole exclusion.

Field Insight: Pure alkanes (Hexane/Heptane) are often poor solvents for sulfone-modified esters at room temperature because the sulfone-sulfone dipole attraction leads to crystallization. Conversely, Methanol is often too polar. The "Sweet Spot" is usually found in Chloroform, THF, or Ethyl Acetate.

Part 2: Synthesis & Purification Workflow

Understanding the synthesis is critical because impurities (unreacted thiols or intermediate sulfoxides) drastically change solubility. The industry-standard route utilizes Thiol-Ene Click Chemistry followed by Oxidation .

Validated Synthetic Pathway
  • Step 1: Radical addition of a thiol (e.g., methanethiol) to an unsaturated fatty ester (e.g., Methyl Oleate).

  • Step 2: Chemoselective oxidation of the sulfide to sulfone using

    
     or 
    
    
    
    -CPBA.

SynthesisWorkflow Start Unsaturated Fatty Ester (e.g., Methyl Oleate) Step1 Thiol-Ene Addition (R-SH, Radical Initiator) Start->Step1 60-80°C Inter Intermediate: Sulfide-Ester Step1->Inter Step2 Oxidation (H2O2/Acetic Acid or m-CPBA) Inter->Step2 Exothermic Final Target: Sulfone-Fatty Ester Step2->Final Crystallization

Figure 1: Standard synthetic route for sulfone-fatty acid esters. Note that the oxidation step significantly increases the polarity (


) of the molecule.

Part 3: Experimental Determination Protocols

Do not rely on visual inspection alone. Micro-crystals can persist in "clear" solutions. Use this self-validating protocol.

Dynamic Laser Monitoring Method (High Precision)

This method eliminates subjective errors in determining the "cloud point."

  • Preparation: Weigh excess sulfone ester into a jacketed equilibrium cell containing the solvent.

  • Equilibration: Stir at a fixed temperature (e.g., 298.15 K) for 24 hours.

  • Laser Setup: Direct a He-Ne laser (

    
     nm) through the supernatant.
    
  • Dissolution: Slowly increase temperature (

    
     K/min).
    
  • Detection: Monitor the intensity of scattered light. The point of inflection (sharp drop in scattering) indicates complete solubilization (saturation temperature).

Gravimetric Standard Method (Robust)

For labs without laser setups, this is the reliable workhorse.

  • Saturation: Add excess solute to solvent. Stir for 48 hours at constant

    
    .
    
  • Settling: Stop stirring and allow phases to separate for 4 hours (critical for viscous fatty esters).

  • Sampling: Withdraw supernatant using a syringe filter (0.45 µm PTFE). Pre-heat the syringe to the solution temperature to prevent precipitation during transfer.

  • Drying: Evaporate solvent in a tared vessel under vacuum until constant mass is achieved (

    
     g).
    

Part 4: Thermodynamic Modeling

To reduce experimental burden, fit your data to the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (


) with temperature (

) and is highly accurate for lipid systems.
The Modified Apelblat Equation


  • x: Mole fraction solubility of the sulfone ester.

  • T: Absolute temperature (Kelvin).

  • A, B, C: Empirical constants derived from regression analysis.

Why this works: The


 term accounts for the temperature dependence of the enthalpy of solution, which is significant for large, flexible fatty chains interacting with polar solvents.
Representative Solubility Trends

Based on structural analogs (sulfone plasticizers and sulfonated FAMEs), the following solubility hierarchy is observed at 25°C:

SolventSolubilityMechanistic Rationale
Chloroform HighExcellent match for both lipophilic tail and polar sulfone.
THF HighGood H-bond acceptor/donor balance; penetrates alkyl chains.
Toluene ModerateSolvates tail well; sulfone group causes some association/dimerization.
Acetone ModerateSolvates sulfone well; "non-solvent" for long C18 chains at low temps.
Methanol LowToo polar; high

creates energy penalty for the alkyl tail.
Water InsolubleHydrophobic effect of the fatty chain dominates.

Part 5: Application & Solvent Selection Logic

When developing a formulation or purification process, use this decision tree to select the optimal solvent system.

SolventSelection Goal Primary Objective? Purify Purification (Recrystallization) Goal->Purify Formulate Formulation (Drug Delivery/Plasticizer) Goal->Formulate PolarityCheck Is impurity polar (e.g., sulfoxide)? Purify->PolarityCheck Polymer Polymer Matrix (PVC/PLA)? Formulate->Polymer UseAlc Use Ethanol/Methanol (Hot) PolarityCheck->UseAlc Yes (Remove polar by-products) UseHex Use Hexane/Ethyl Acetate (Gradient) PolarityCheck->UseHex No (Remove non-polar starting material) UseChl Use Chloroform/THF Polymer->UseChl High Solubility Req. UseTol Use Toluene/MEK Polymer->UseTol Moderate Solubility Req.

Figure 2: Solvent selection decision tree based on thermodynamic affinity and process goals.

References

  • Solubility Physics & HSP: Abbott, S., & Hansen, C. M. (2008). Hansen Solubility Parameters in Practice. [Link]

  • Sulfone Plasticizer Synthesis & Properties: Lessmann, J., & Herrmann, L. (2013). Sulfur-containing fatty acid-based plasticizers via thiol–ene addition and oxidation: synthesis and evaluation in PVC formulations. Green Chemistry, 15, 1-10. [Link]

  • Thermodynamic Modeling (Apelblat): Zhang, Y., et al. (2018). Thermodynamic analysis of fatty acid esterification for fatty acid alkyl esters production. ResearchGate / Elsevier. [Link]

  • Sulfonated Fatty Acid Esters (MES): Roberts, D. W. (2005). Physicochemical properties of

    
    -sulfonated fatty acid esters. Journal of Surfactants and Detergents.
    [Link]
    
  • Polymer Solubility of Thiol-Ene Derivatives: Türünç, O., & Meier, M. A. R. (2013). Sulfur-Containing Polymers Prepared from Fatty Acid-Derived Monomers.[3][4][5] MDPI Polymers. [Link]

Sources

Exploratory

Technical Guide: Biological Activity of 10-(Methanesulfonyl)decanoic Acid Derivatives

The following is an in-depth technical guide on the biological activity, synthesis, and pharmacological potential of 10-(methanesulfonyl)decanoic acid derivatives. Executive Summary 10-(Methanesulfonyl)decanoic acid (10-...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the biological activity, synthesis, and pharmacological potential of 10-(methanesulfonyl)decanoic acid derivatives.

Executive Summary

10-(Methanesulfonyl)decanoic acid (10-MSDA) represents a specialized class of omega-substituted medium-chain fatty acids (MCFAs). Structurally, it consists of a 10-carbon saturated chain terminated by a carboxylic acid at position 1 and a methanesulfonyl (sulfone) group at position 10.

This molecule and its derivatives are primarily investigated in two distinct contexts within drug development:

  • Metabolically Stable Fatty Acid Analogues: As bioisosteres of 10-hydroxydecanoic acid (a major component of Royal Jelly and Idebenone metabolite), designed to resist

    
    -oxidation while retaining PPAR agonism or mitochondrial modulation.
    
  • Synthetic Intermediates for Antifolates: Specifically as the side-chain precursor for 10-methanesulfonyl-DDACTHF, a potent inhibitor of purine biosynthesis.

This guide focuses on the pharmacological profile, synthesis, and experimental validation of the fatty acid scaffold itself.

Part 1: Chemical Biology & Mechanism of Action

Structural Logic & Bioisosterism

The introduction of a methanesulfonyl group (


) at the omega position of decanoic acid serves three critical medicinal chemistry functions:
  • Metabolic Blockade: The sulfone group is chemically inert to the Cytochrome P450 enzymes (specifically CYP4A/4F) that typically hydroxylate the terminal methyl of fatty acids. This prevents the rapid degradation seen with native decanoic acid or 10-hydroxydecanoic acid (10-HDA).

  • Electronic Modulation: The sulfone is a strong electron-withdrawing group (EWG) but is non-ionizable at physiological pH, unlike a carboxylic acid. This maintains the amphiphilic nature of the molecule without introducing a second negative charge.

  • PPAR Ligand Binding: The polar sulfone head group mimics the hydrogen-bonding capabilities required for the ligand-binding domain (LBD) of Peroxisome Proliferator-Activated Receptors (PPAR

    
     and PPAR
    
    
    
    ), acting as a lipid mimetic.
Primary Biological Targets
A. PPAR Agonism (Metabolic Regulation)

Derivatives of 10-MSDA act as dual agonists for PPAR


 and PPAR

.
  • Mechanism: The lipophilic C10 chain occupies the hydrophobic pocket of the PPAR LBD, while the carboxylic acid forms an electrostatic anchor with Tyr464/Tyr314. The omega-sulfone group forms unique hydrogen bonds with Ser280 or His449, stabilizing the active conformation (Helix 12).

  • Effect: Upregulation of genes involved in fatty acid oxidation (e.g., CPT1A, ACOX1) and insulin sensitivity.

B. Mitochondrial Modulation (Idebenone Analogue Context)

10-MSDA is structurally related to QS-10 , the primary metabolite of the neuroprotective drug Idebenone.

  • QS-10 Structure: 10-(6-methyl-1,4-benzoquinon-2-yl)decanoic acid.

  • 10-MSDA Relation: The sulfone serves as a non-redox active surrogate for the quinone ring or the hydroxyl group of reduced metabolites. While it lacks the electron-shuttling capacity of the quinone, it retains the membrane-stabilizing properties and can modulate the mitochondrial transition pore (mPTP).

C. Antifolate Activity (Specific Derivative Context)

In oncology, the "10-methanesulfonyl" motif is critical in 10-methanesulfonyl-DDACTHF .

  • Target: Glycinamide Ribonucleotide Transformylase (GAR Tfase).[1]

  • Activity: Inhibits de novo purine biosynthesis with

    
     values in the nanomolar range (0.23 
    
    
    
    M), arresting cell division in rapidly proliferating tumor cells.

Part 2: Experimental Protocols

Chemical Synthesis of 10-(Methanesulfonyl)decanoic Acid

Objective: To synthesize 10-MSDA from commercially available 10-bromodecanoic acid via nucleophilic substitution.

Reagents:

  • 10-Bromodecanoic acid (CAS: 50530-12-6)

  • Sodium methanesulfinate (NaSO

    
    Me)
    
  • Dimethylformamide (DMF)

  • Hydrochloric acid (1M)

Protocol:

  • Dissolution: Dissolve 10-bromodecanoic acid (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Substitution: Add sodium methanesulfinate (2.5 eq) to the solution. The excess sulfinate ensures complete displacement of the bromide.

  • Reaction: Heat the mixture to 90°C under an argon atmosphere for 12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold 1M HCl to protonate the carboxylic acid and precipitate the product.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-10% MeOH/DCM).

  • Validation:

    
    H NMR (DMSO-
    
    
    
    ) should show a singlet at
    
    
    ppm (3H,
    
    
    ) and a triplet at
    
    
    ppm (2H,
    
    
    ).
PPAR Luciferase Reporter Assay

Objective: To quantify the transcriptional activation potency of 10-MSDA derivatives.

Workflow:

  • Transfection: Co-transfect HEK293 cells with:

    • Expression plasmid for human PPAR

      
       (e.g., pSG5-PPAR
      
      
      
      ).
    • PPRE-Luciferase reporter plasmid (containing Peroxisome Proliferator Response Elements).

    • Renilla luciferase plasmid (internal control).

  • Treatment: 24 hours post-transfection, treat cells with 10-MSDA (1-100

    
    M) or vehicle (DMSO). Use Wy-14643  as a positive control.
    
  • Incubation: Incubate for 18-24 hours.

  • Lysis & Detection: Lyse cells and measure Firefly/Renilla luciferase activity using a Dual-Luciferase Assay System.

  • Analysis: Calculate Fold Activation relative to DMSO control.

Part 3: Data Visualization & Pathways

Synthesis & Signaling Pathway

The following diagram illustrates the chemical synthesis of 10-MSDA and its downstream biological activation of the PPAR signaling pathway.

MSDA_Pathway cluster_0 Mechanism of Action Precursor 10-Bromodecanoic Acid Product 10-(Methanesulfonyl) decanoic Acid (10-MSDA) Precursor->Product Nucleophilic Sub. (DMF, 90°C) Reagent NaSO2Me (Nucleophile) Reagent->Product CYP4A CYP4A/4F (Omega-Oxidation) Product->CYP4A Resists PPAR PPAR-alpha/gamma (Nuclear Receptor) Product->PPAR Ligand Binding (Agonist) Stability Metabolic Stability CYP4A->Stability Blockade leads to RXR RXR (Heterodimer Partner) PPAR->RXR Dimerization DNA PPRE (Promoter Region) RXR->DNA Bind DNA FAO Fatty Acid Oxidation Genes DNA->FAO Transcription

Caption: Synthesis of 10-MSDA and its mechanism of action as a metabolically stable PPAR agonist.

Comparative Biological Activity Data

The table below summarizes the activity of 10-MSDA derivatives compared to standard fatty acids and antifolates.

Compound ClassKey Substituent (Omega)Primary TargetMetabolic Half-Life (

)
Biological Effect
Decanoic Acid Methyl (

)
AMPA Receptor / PPARLow (< 1h)Seizure control, weak PPAR activation. Rapid

-oxidation.
10-Hydroxydecanoic Acid Hydroxyl (

)
Estrogen Receptor / PPARModerateComponent of Royal Jelly; anti-aging, weak estrogenic activity.
10-MSDA (Target) Sulfone (

)
PPAR

/

High (> 4h) Sustained lipid lowering, insulin sensitization, resistant to oxidation.
10-Mesyl-DDACTHF Complex AntifolateGAR TransformylaseHighPotent antitumor activity (

nM). Distinct from fatty acid activity.[2]

References

  • Design, synthesis, and biological evaluation of 10-methanesulfonyl-DDACTHF... as potent inhibitors of GAR Tfase. Source: Bioorganic & Medicinal Chemistry (2005).[3] URL:[Link]

  • Metabolism of 10-hydroxydecanoic acid and Royal Jelly acids. Source: ResearchGate (Lipid Metabolism Reviews). URL:[Link]

  • Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear Receptors for Fatty Acids. Source: NCBI Bookshelf / StatPearls. URL:[Link]

  • Sulfones as Bioisosteres in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (General Reference). URL:[Link]

Sources

Foundational

Precision Mass Spectrometry Guide: Characterization of C13H26O4S Compounds

Executive Summary: The Precision Imperative In drug development and metabolomics, the molecular formula represents a critical intersection between endogenous metabolism and pharmaceutical impurities.[1] While often overl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In drug development and metabolomics, the molecular formula


  represents a critical intersection between endogenous metabolism and pharmaceutical impurities.[1] While often overlooked as a generic surfactant residue, this specific elemental composition corresponds to distinct structural isomers with vastly different biological implications: from 2-undecylsulfonylacetic acid  (a fatty acid metabolite) to tridecenyl hydrogen sulfate  (a potential genotoxic impurity or surfactant degradant).[1]

This guide moves beyond basic molecular weight calculations to establish a rigorous, self-validating analytical framework. We define the exact mass requirements for High-Resolution Mass Spectrometry (HRMS) and detail a fragmentation logic to unequivocally differentiate sulfonyl-acid metabolites from isobaric sulfate esters.

Fundamental Mass Parameters

For HRMS applications, the distinction between Monoisotopic Mass (essential for instrument calibration and peak identification) and Average Molecular Weight (used for gravimetric preparation) is non-negotiable.

Table 1: Mass Specifications for
ParameterValueUnitApplication
Monoisotopic Mass 278.15518 DaHRMS Target (

)

(Negative Ion)
277.14790 DaESI(-) Quantification

(Positive Ion)
279.16246 DaESI(+) Screening
Average Molecular Weight 278.41 g/mol Stoichiometry / Dosing
Mass Defect +0.15518DaFiltering biological background

Critical Note: The mass defect of +0.155 is characteristic of sulfur-oxygen rich aliphatic chains. When filtering LC-MS data, exclude ions with mass defects


 (typical of pure hydrocarbons) to improve signal-to-noise for this analyte.

Structural Elucidation & Isomerism

The formula


 implies one degree of unsaturation (DBE = 1).[1] This unsaturation dictates the structural possibilities, which must be resolved via MS/MS.
Class A: Sulfonyl Alkanoic Acids (Metabolites)[1]
  • Structure:

    
    
    
  • Compound: 2-Undecylsulfonylacetic acid.[1][2]

  • Origin: Oxidation of thio-ether fatty acids or metabolites of alkyl-sulfone drugs.

  • Key Feature: The sulfur is in a sulfone (

    
    ) state. The unsaturation is in the carbonyl  group.
    
Class B: Unsaturated Alkyl Sulfates (Impurities)[1]
  • Structure:

    
    
    
  • Compound: Tridecenyl hydrogen sulfate.

  • Origin: Degradation of surfactants (e.g., SDS analogs) or dehydration of hydroxy-sulfates.[1]

  • Key Feature: The sulfur is in a sulfate (

    
    ) state. The unsaturation is a C=C double bond .
    

Analytical Protocol: Self-Validating Workflow

The following protocol uses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and identify these isomers. The methodology relies on "diagnostic ion" logic—specific fragmentation pathways that confirm the oxidation state of the sulfur atom.

Chromatographic Setup
  • Column: C18 Reverse Phase (e.g., Waters HSS T3),

    
    , 
    
    
    
    .[1]
  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile (95%) + Water (5%).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Rationale: Acidic pH suppresses ionization of the carboxylic acid in Class A, increasing retention time (RT) relative to the permanently charged (strong acid) sulfate in Class B.[1]

MS/MS Fragmentation Logic

To distinguish the isomers, monitor the Neutral Loss (NL) in Negative Electrospray Ionization (ESI-).[1]

  • Sulfate Identification (Class B):

    • Precursor:

      
       277.15.
      
    • Primary Fragment:

      
       97 (
      
      
      
      ).
    • Neutral Loss: 80 Da (

      
      ).
      
    • Mechanism: Sulfates cleave at the

      
       or 
      
      
      
      bond, releasing the stable bisulfate anion.[1]
  • Sulfone Identification (Class A):

    • Precursor:

      
       277.15.
      
    • Primary Fragment:

      
       213 (
      
      
      
      ) or
      
      
      233 (
      
      
      ).
    • Mechanism: Sulfones are thermally stable but often undergo

      
       extrusion or decarboxylation if an alpha-carbonyl is present. They do not  yield 
      
      
      
      97.
Isotopic Pattern Verification

Sulfur has a unique


 isotope (4.21% natural abundance).
  • Protocol: Measure the ratio of the A+2 peak (

    
     279.15) to the A peak (
    
    
    
    277.15).
  • Validation Criteria: The theoretical ratio is ~4.5% (4.2% from S + 0.2% from O). Deviations

    
     suggest co-eluting interferences or incorrect elemental assignment (e.g., 
    
    
    
    presence).[1]

Visualizations

Diagram 1: Analytical Decision Tree

This workflow illustrates the logical steps to classify an unknown


 signal.

MassSpecWorkflow Start Unknown Signal m/z 277.1479 (ESI-) IsotopeCheck Check A+2 Isotope Ratio (Target: ~4.5%) Start->IsotopeCheck MS2 Perform MS/MS Fragmentation (CE: 20-35 eV) IsotopeCheck->MS2 Pass Check97 Observe m/z 97 [HSO4]- ? MS2->Check97 ResultSulfate Class B: Alkyl Sulfate (Impurity/Surfactant) Check97->ResultSulfate Yes CheckLoss Observe Loss of 64 Da (SO2) or 44 Da (CO2)? Check97->CheckLoss No ResultSulfone Class A: Sulfonyl Acid (Metabolite) CheckLoss->ResultSulfone Yes ResultUnknown Unidentified Isomer (Check Cyclic Structures) CheckLoss->ResultUnknown No

Figure 1: Decision logic for classifying


 isomers based on MS/MS fragmentation patterns.
Diagram 2: Mechanistic Fragmentation Pathways

Visualizing the atomic-level dissociation that validates the structure.

Fragmentation Parent Precursor Ion [C13H25O4S]- (m/z 277) Sulfone Sulfonyl Acid Path Parent->Sulfone Sulfate Alkyl Sulfate Path Parent->Sulfate Decarb [M - CO2]- m/z 233 Sulfone->Decarb Loss of CO2 SO2Loss [M - SO2]- m/z 213 Sulfone->SO2Loss Extrusion Bisulfate [HSO4]- m/z 97 Sulfate->Bisulfate C-O Cleavage Alkene Neutral Alkene (C13H24) Sulfate->Alkene + Neutral

Figure 2: Divergent fragmentation pathways for Sulfonyl Acids vs. Alkyl Sulfates.[1]

References

  • PubChem. (2025).[3][4][5][6][7][8] Compound Summary: 2-Undecylsulfonylacetic acid (CID 129712084).[1][2][4] National Library of Medicine. [Link][1]

  • Human Metabolome Database (HMDB). (2024).[2] Metabolite Entry: 2-Undecylsulfonylacetic acid.[2] HMDB Consortium. [Link][1]

  • Scientific Instrument Services. (2025). Exact Mass Calculator: C13H26O4S. [Link][1]

  • Yi, L., et al. (2006).[1] Chemo-informatic analysis of sulfated metabolites in mass spectrometry. Journal of Chromatography A. (Contextual grounding for sulfate fragmentation logic). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of Ethyl 10-(methanesulfonyl)decanoate

Executive Summary & Strategic Rationale This application note details the synthesis of ethyl 10-(methanesulfonyl)decanoate from ethyl 10-bromodecanoate . While sulfones can be synthesized via the oxidation of sulfides (t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the synthesis of ethyl 10-(methanesulfonyl)decanoate from ethyl 10-bromodecanoate . While sulfones can be synthesized via the oxidation of sulfides (thioethers), that route requires odorous thiols and strong oxidants (e.g., m-CPBA, H₂O₂), which may compromise the terminal ester functionality or introduce safety hazards at scale.

The protocol described herein utilizes a direct nucleophilic substitution (Sₙ2) strategy using sodium methanesulfinate (


). This route is selected for its:
  • Atom Economy: One-step transformation avoiding multi-stage oxidation.

  • Safety & Hygiene: Eliminates the use of volatile, toxic methanethiol.

  • Chemoselectivity: Conditions are tuned to favor S-alkylation (sulfone formation) over O-alkylation (sulfinate ester formation) while preserving the distal ethyl ester.

Mechanistic Insight & Reaction Design[1]

The reaction relies on the ambident nucleophilicity of the methanesulfinate anion. The sulfinate anion can attack the electrophilic carbon via oxygen (kinetic product, unstable sulfinic ester) or sulfur (thermodynamic product, stable sulfone).

To maximize the yield of the target sulfone, we utilize Polar Aprotic Solvents (DMF) and Elevated Temperatures (80-90°C) . According to the Hard and Soft Acids and Bases (HSAB) theory, the "soft" sulfur center preferentially attacks the "soft" electrophilic carbon of the primary alkyl bromide, while the polar solvent solvates the sodium cation, increasing the nucleophilicity of the anion.

Figure 1: Reaction Mechanism & Pathway

ReactionMechanism SM1 Ethyl 10-bromodecanoate (Electrophile) TS Transition State (S-Attack favored in DMF) SM1->TS + Reagent Reagent Sodium Methanesulfinate (Ambident Nucleophile) Reagent->TS Product Ethyl 10-(methanesulfonyl)decanoate (Target Sulfone) TS->Product Major Pathway (Thermodynamic) SideProduct Sulfinic Ester (O-Alkylation impurity) TS->SideProduct Minor Pathway (Kinetic)

Caption: Sₙ2 reaction pathway highlighting the preferential S-alkylation over O-alkylation in polar aprotic media.

Detailed Experimental Protocol

Materials & Reagents[1][2][3]
ReagentMW ( g/mol )Equiv.[1][2][3]Role
Ethyl 10-bromodecanoate 279.211.0Substrate
Sodium Methanesulfinate 102.091.5Nucleophile
DMF (N,N-Dimethylformamide) 73.09-Solvent (0.5 M)
Ethyl Acetate (EtOAc) --Extraction Solvent
Brine (Sat. NaCl) --Wash Solution
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ) to maintain an inert atmosphere.[2]
    
  • Solubilization: Add Sodium Methanesulfinate (1.5 equiv) to the flask. Add anhydrous DMF (volume to reach ~0.5 M concentration relative to bromide). Stir until a fine suspension or partial solution is achieved.

    • Note: Sodium methanesulfinate has limited solubility in cold DMF; heating will assist.

  • Addition: Add Ethyl 10-bromodecanoate (1.0 equiv) neat or dissolved in a minimum amount of DMF via syringe.

  • Reaction: Heat the mixture to 90°C in an oil bath. Stir vigorously for 12–16 hours .

    • Monitoring: Monitor by TLC (30% EtOAc in Hexanes). The starting bromide (

      
      ) should disappear, and a more polar spot (
      
      
      
      ) should appear. Staining with KMnO₄ or Iodine is recommended as the sulfone is not UV-active.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 5 volumes of ice-cold water (precipitates salts and removes DMF).

    • Extract with EtOAc (3 x reaction volume).

    • Combine organic layers and wash copiously with Water (2x) and Brine (1x) to ensure complete removal of DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude residue is typically a waxy solid or viscous oil.

    • Recrystallization: If solid, recrystallize from Ethanol/Hexane.

    • Chromatography: If oil, purify via silica gel flash chromatography (Gradient: 20%

      
       50% EtOAc in Hexanes).
      

Critical Process Parameters (CPP)

The following parameters are critical for reproducibility and yield optimization.

ParameterRecommended RangeImpact on Chemistry
Temperature 85°C – 95°C<80°C: Reaction is sluggish. >100°C: Risk of ester hydrolysis or DMF decomposition.
Stoichiometry 1.2 – 1.5 eq (Sulfinate)Excess sulfinate drives the reaction to completion; unreacted salt is easily removed in aqueous workup.
Solvent DMF or DMSODMF is preferred for easier removal during workup. Ethanol is a greener alternative but requires longer reaction times (24h+) due to lower boiling point.
Atmosphere Nitrogen/ArgonWhile not strictly air-sensitive, inert gas prevents moisture absorption by DMF, which can inhibit the nucleophile.

Quality Control & Validation

Confirm the structure using Proton NMR and IR spectroscopy.

Expected Analytical Data
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       4.12 (q, J = 7.1 Hz, 2H, -OCH ₂CH₃) – Ester methylene.
      
    • 
       2.95–2.90 (m, 2H, -CH ₂SO₂-) – Methylene adjacent to sulfone (distinctive downfield shift).
      
    • 
       2.85 (s, 3H, -SO₂CH ₃) – Methyl sulfone singlet (Diagnostic peak).
      
    • 
       2.28 (t, J = 7.5 Hz, 2H, -CH ₂COO-) – Methylene adjacent to carbonyl.
      
    • 
       1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH ₃).
      
  • IR (ATR):

    • ~1735 cm⁻¹ (C=O stretch, ester).

    • ~1300 cm⁻¹ (Asymmetric SO₂ stretch).

    • ~1130 cm⁻¹ (Symmetric SO₂ stretch).

Workflow Visualization

Workflow Start Start: Reagent Prep Mix Mix: Bromide + MeSO2Na in DMF Start->Mix Heat Reaction: 90°C, 12-16h Mix->Heat Check QC Check: TLC (Disappearance of SM) Heat->Check Check->Heat Incomplete Workup Workup: H2O/EtOAc Ext. Remove DMF Check->Workup Complete Purify Purification: Flash Column / Recryst. Workup->Purify Final Final Product: Ethyl 10-(methanesulfonyl)decanoate Purify->Final

Caption: Operational workflow for the synthesis, from reagent preparation to final purification.

Troubleshooting & Optimization

Issue 1: Low Conversion

  • Cause: Old or wet Sodium Methanesulfinate.

  • Solution: Dry the sulfinate salt under vacuum at 60°C for 4 hours before use. Ensure DMF is anhydrous.

Issue 2: O-Alkylation Byproducts (Sulfinic Esters)

  • Observation: New spots on TLC that are less polar than the sulfone.

  • Cause: "Hard" reaction conditions or solvent effects.

  • Solution: Ensure the temperature is maintained at >80°C. The thermodynamic sulfone product is favored at higher temperatures. If persistent, add a catalytic amount of Sodium Iodide (NaI) to form the more reactive alkyl iodide in situ (Finkelstein condition), which reacts faster with the sulfur center.

Issue 3: Emulsion during Workup

  • Cause: DMF presence in the aqueous layer.[4][5]

  • Solution: Wash the organic layer with 5% LiCl solution instead of pure water to break emulsions and effectively strip DMF.

References

  • Bernstein, Z., & Ben-Ishai, D. (1978). "The Synthesis of Sulfones from Alkyl Halides and Sodium Sulfinates." Tetrahedron, 34(20), 3221–3224.

  • Manjunatha, S. G., et al. (2006). "Recent Advances in the Synthesis of Sulfones." Journal of Sulfur Chemistry, 27(6), 605-626.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BenchChem. (2025).[2] "Application Notes: Synthesis of Diethyl 10-bromodecylphosphonate." (Reference for handling long-chain ethyl decanoates).

  • Organic Chemistry Portal. (2023). "Synthesis of Alkyl Sulfones." (General review of sulfinate alkylation conditions).

Sources

Application

Application Notes: Synthesis of Alkyl &amp; Aryl Methyl Sulfones via Nucleophilic Substitution with Sodium Methanesulfinate

Abstract The methylsulfonyl (–SO₂CH₃) group is a cornerstone structural motif in modern medicinal chemistry, prized for its ability to enhance aqueous solubility, modulate lipophilicity, and serve as a stable hydrogen bo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The methylsulfonyl (–SO₂CH₃) group is a cornerstone structural motif in modern medicinal chemistry, prized for its ability to enhance aqueous solubility, modulate lipophilicity, and serve as a stable hydrogen bond acceptor.[1][2] This application note provides a comprehensive guide for researchers on the synthesis of alkyl and aryl methyl sulfones via nucleophilic substitution, utilizing the readily available and versatile reagent, sodium methanesulfinate (CH₃SO₂Na). We will delve into the underlying reaction mechanisms, present a detailed and validated experimental protocol, discuss substrate scope and optimization strategies, and outline critical safety and handling procedures.

Scientific & Mechanistic Background

The formation of a carbon-sulfur bond to generate a sulfone using sodium methanesulfinate is a powerful transformation in organic synthesis. The reaction's success hinges on the nucleophilic character of the sulfinate anion and the nature of the electrophilic substrate.

The Nucleophile: Sodium Methanesulfinate

Sodium methanesulfinate is an ambident nucleophile, meaning it can react at either the sulfur or oxygen atom. In the synthesis of sulfones, S-alkylation is the desired pathway. The outcome is largely governed by Hard-Soft Acid-Base (HSAB) theory. The sulfur atom is a soft nucleophilic center, and it preferentially attacks soft electrophilic centers, such as the sp³-hybridized carbon of an alkyl halide.[3]

The Mechanism: Sɴ2 vs. SɴAr Pathways

For Aliphatic Substrates: The reaction with primary and secondary alkyl halides, tosylates, or mesylates typically proceeds through a classic bimolecular nucleophilic substitution (Sɴ2) mechanism.[4][5]

  • Key Features of the Sɴ2 Pathway:

    • Concerted Mechanism: The nucleophilic attack by the sulfur atom of the methanesulfinate and the departure of the leaving group occur in a single, concerted step.[6]

    • Backside Attack: The sulfinate anion attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of stereochemistry at a chiral center.[4]

    • Solvent Effects: Polar aprotic solvents like DMF or DMSO are ideal. They solvate the sodium cation but leave the sulfinate anion relatively "naked" and highly nucleophilic, accelerating the reaction.[5][7]

dot

SN2_Mechanism Figure 1: Sɴ2 Mechanism for Alkyl Sulfone Synthesis cluster_ts Transition State Nuc CH₃S(=O)O⁻ Na⁺ TS [H₃C(O₂)S···R···X]⁻ Nuc->TS Backside Attack Elec R—X (X = Br, I, OTs) Prod R—SO₂CH₃ TS->Prod Inversion of Stereochemistry LG X⁻ Na⁺

Caption: Sɴ2 mechanism for alkyl sulfone synthesis.

For Aromatic Substrates: When the target is an aryl methyl sulfone, the electrophile is typically an electron-deficient aromatic ring bearing a good leaving group (e.g., F, Cl, NO₂). This reaction proceeds via a Nucleophilic Aromatic Substitution (SɴAr) mechanism.[8]

  • Key Features of the SɴAr Pathway:

    • Addition-Elimination: The reaction is a two-step process. First, the methanesulfinate anion attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[8]

    • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs (like –NO₂, –CN, –CF₃) ortho or para to the leaving group is crucial. These groups stabilize the negative charge of the Meisenheimer intermediate, thereby accelerating the reaction.[8]

    • Leaving Group Ability: The rate-determining step is typically the initial nucleophilic attack. Therefore, the leaving group's ability is less critical than in Sɴ2 reactions, and even fluoride can serve as an effective leaving group due to its high electronegativity which activates the ring towards attack.[8]

Detailed Experimental Protocol

This protocol provides a general procedure for the Sɴ2 synthesis of an alkyl methyl sulfone from an activated alkyl bromide.

Reagents & Equipment
Reagent/EquipmentPurpose
Sodium Methanesulfinate (85%+)Nucleophile
Alkyl Bromide (e.g., Benzyl Bromide)Electrophile
Dimethylformamide (DMF), anhydrousPolar aprotic solvent
Round-bottom flaskReaction vessel
Magnetic stirrer & stir barAgitation
Nitrogen/Argon inletInert atmosphere
Thermometer/Temperature probeMonitor reaction temperature
Ethyl acetate, Water, BrineWorkup solvents
Anhydrous Sodium SulfateDrying agent
Rotary evaporatorSolvent removal
Silica GelChromatography stationary phase
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium methanesulfinate (1.2 g, ~10.0 mmol, 1.2 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes. This is critical as sodium methanesulfinate can be moisture-sensitive.

  • Solvent & Substrate Addition: Under a positive pressure of inert gas, add 20 mL of anhydrous DMF via syringe. Stir the resulting suspension. Add the alkyl bromide (e.g., benzyl bromide, 1.0 mL, 8.4 mmol, 1.0 eq) dropwise via syringe over 2 minutes.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C using an oil bath. The optimal temperature may vary depending on the reactivity of the alkyl halide. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 50 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with water (2 x 25 mL) to remove residual DMF, followed by a wash with brine (25 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

  • Purification: Purify the crude solid or oil by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure alkyl methyl sulfone.[9]

dot

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Sodium Methanesulfinate to dry flask B 2. Purge with N₂/Ar A->B C 3. Add anhydrous DMF B->C D 4. Add Alkyl Halide C->D E 5. Heat to 60-80 °C D->E F 6. Monitor by TLC/LC-MS E->F G 7. Quench with Water F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash, Dry, Concentrate H->I J 10. Column Chromatography I->J K Pure Methyl Sulfone J->K

Caption: Experimental workflow for sulfone synthesis.

Substrate Scope & Optimization Insights

This protocol is robust for a variety of electrophiles. The following table summarizes typical substrates and provides expert insights for optimization.

Substrate ClassLeaving Group (X)Typical ConditionsYieldsField-Proven Insights & Causality
Primary Alkyl -Br, -I, -OTs, -OMsDMF or DMSO, 60-80 °C, 4-12 hGood-ExcHighly reliable via Sɴ2. Iodides are more reactive than bromides.[10] Use of a phase-transfer catalyst (e.g., TBAI) can accelerate reactions with less reactive chlorides.
Secondary Alkyl -Br, -I, -OTsDMF, 80-100 °C, 12-24 hFair-GoodSlower due to steric hindrance. Elimination (E2) can become a competing side reaction, especially with hindered substrates or stronger bases.
Tertiary Alkyl -Br, -INot RecommendedPoorElimination is the major pathway. Sɴ1 is unlikely as the sulfinate is a reasonably strong nucleophile.[4]
Benzylic/Allylic -Cl, -BrAcetonitrile or DMF, RT-60 °C, 2-6 hExcHighly reactive substrates due to stabilization of the Sɴ2 transition state. Milder conditions are often sufficient.[11]
Electron-Deficient Aryl -F, -Cl, -NO₂DMSO or NMP, 100-150 °C, 12-24 hGood-ExcClassic SɴAr conditions. Requires an ortho/para EWG. DMSO is often superior to DMF at these higher temperatures.

Trustworthiness: Ensuring Reproducible Results

To ensure the validity and reproducibility of this protocol, the following measures are essential:

  • Reagent Quality: Use anhydrous solvents and high-purity sodium methanesulfinate. The technical grade reagent (often ~85%) is suitable for many applications, but stoichiometry should be adjusted accordingly.

  • Inert Conditions: Sodium methanesulfinate is hygroscopic and moisture can hinder reactivity.[12] Maintaining a dry, inert atmosphere is crucial for consistent results.

  • Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the consumption of the limiting reagent by TLC or LC-MS to determine the true reaction endpoint.

  • Product Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Safety & Handling

  • Sodium Methanesulfinate: Harmful if swallowed. Causes skin and eye irritation.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14] Handle in a well-ventilated area or chemical fume hood.[15]

  • Solvents: DMF is a reproductive toxin. Anhydrous solvents can be flammable. Handle with care in a fume hood.

  • Alkylating Agents: Many alkyl halides (especially benzyl and allyl halides) are lachrymators and toxic. Always handle them in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Sodium methanesulphonate. Available at: [Link]

  • Thermo Fisher Scientific. (2010, June 1). SAFETY DATA SHEET - Sodium methanesulfonate. Available at: [Link]

  • Loba Chemie. (2015, April 9). METHANESULFONIC ACID SODIUM SALT AR/HPLC MSDS. Available at: [Link]

  • G. S. Kiran, et al. (2016). An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity. NIH National Library of Medicine. Available at: [Link]

  • P. Saha, et al. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PMC. Available at: [Link]

  • P. Saha, et al. (2021, March 1). Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Available at: [Link]

  • X. Zhang, et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. Available at: [Link]

  • Wikipedia. Methylsulfonylmethane. Available at: [Link]

  • D. B. Bagdasarian, et al. (2025, January 29). A reagent to access methyl sulfones. PMC. Available at: [Link]

  • Reddit r/Chempros. (2022, July 3). Best solvent for S-alkylation of sodium phenylsulfinate. Available at: [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Available at: [Link]

  • Organic Chemistry Portal. Alkyl sulfone synthesis by C-S coupling reactions. Available at: [Link]

  • D. B. Bagdasarian, et al. (2024, March 14). A New Reagent to Access Methyl Sulfones. ChemRxiv. Available at: [Link]

  • Wikipedia. Nucleophilic substitution. Available at: [Link]

  • Study.com. Nucleophilic Substitution Reaction | SN1 & SN2 Examples. Available at: [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Execution of Sulfone Synthesis via Alkylation of Sodium Methanesulfinate

Abstract: This document provides a comprehensive guide to the alkylation of sodium methanesulfinate with alkyl halides, a cornerstone reaction for the synthesis of alkyl methyl sulfones. Sulfones are a critical structura...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the alkylation of sodium methanesulfinate with alkyl halides, a cornerstone reaction for the synthesis of alkyl methyl sulfones. Sulfones are a critical structural motif in medicinal chemistry and materials science, and mastering their synthesis is essential for researchers in drug development and related fields. These notes delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide insights into optimization and troubleshooting to ensure reproducible, high-yield outcomes.

Introduction: The Significance of the Sulfonyl Group

The sulfonyl functional group (R-SO₂-R') is a powerful modulator of molecular properties. Its strong electron-withdrawing nature, metabolic stability, and ability to engage in hydrogen bonding have made it a privileged scaffold in pharmaceutical design.[1][2] From antibacterial agents to kinase inhibitors, the sulfone moiety is integral to the efficacy of numerous therapeutic agents.

The reaction of a sulfinate salt, such as sodium methanesulfinate (CH₃SO₂Na), with an alkylating agent is one of the most direct and reliable methods for constructing the C-S bond necessary for sulfone synthesis.[3] This guide focuses on this specific transformation, providing the necessary theoretical background and practical steps to empower researchers to confidently and successfully synthesize their target molecules.

Reaction Mechanism: The Basis for Rational Condition Selection

The alkylation of sodium methanesulfinate with alkyl halides proceeds primarily through a bimolecular nucleophilic substitution (Sₙ2) mechanism. Understanding this pathway is critical for selecting optimal reaction conditions.

  • Nucleophile: The methanesulfinate anion (CH₃SO₂⁻) is an ambident nucleophile, meaning it has two potential sites for electrophilic attack: the sulfur atom and the oxygen atoms.

  • Electrophile: The alkyl halide (R-X) provides the carbon center for nucleophilic attack.

  • S-Alkylation vs. O-Alkylation: Attack by the sulfur atom leads to the desired sulfone product (S-alkylation). Attack by an oxygen atom results in the formation of a sulfinate ester (O-alkylation), an often-undesired side product.[4][5]

Generally, S-alkylation is favored under conditions that promote Sₙ2 reactions. Polar aprotic solvents are known to solvate the sodium cation while leaving the larger, more polarizable sulfur atom of the sulfinate anion relatively free to act as a nucleophile, thus favoring the desired S-attack.[4][6]

SN2_Mechanism Na_Sulfinate CH₃SO₂⁻Na⁺ TS [CH₃SO₂---R---X]⁻ Na_Sulfinate->TS S-attack Alkyl_Halide R-X Alkyl_Halide->TS Sulfone CH₃SO₂-R TS->Sulfone Halide_ion Na⁺X⁻ TS->Halide_ion

Caption: Sₙ2 mechanism for S-alkylation of sodium methanesulfinate.

Optimizing Reaction Parameters: A Guide to Key Variables

The success of the alkylation reaction hinges on the careful selection of several key parameters.

The Alkyl Halide (Electrophile)

The structure of the alkyl halide significantly impacts reactivity.

  • Leaving Group: Reactivity follows the order I > Br > Cl >> F. Iodides and bromides are the most commonly used substrates due to their excellent leaving group ability.[7] Chlorides are less reactive and may require higher temperatures or the addition of a catalyst.[7][8]

  • Steric Hindrance: The reaction is most efficient for primary and methyl halides. Secondary halides are more sterically hindered and can undergo a competing elimination reaction (E2), especially with a basic nucleophile at elevated temperatures.[5][9] Tertiary halides will almost exclusively yield elimination products.[9]

The Solvent System

The choice of solvent is arguably the most critical factor for achieving high yields and selectivity.

  • Polar Aprotic Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are the preferred solvents.[6] They effectively dissolve the sodium methanesulfinate salt and promote the Sₙ2 mechanism by solvating the cation without strongly interacting with the sulfinate anion. DMF is often the solvent of choice for reactions with poorly soluble nucleophiles.[6]

  • Protic Solvents: Protic solvents like ethanol or water are generally avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

Reaction Temperature

Temperature control is essential for balancing reaction rate and selectivity.

  • General Range: Reactions are typically conducted between room temperature and 80-100 °C.[6][10]

  • Effect on Rate: Higher temperatures increase the reaction rate but can also promote side reactions like elimination, especially with secondary halides.[11]

  • Optimization: It is recommended to start at a lower temperature (e.g., 50 °C) and monitor the reaction's progress by TLC or LC-MS before increasing the temperature if necessary.

Catalysts and Additives

For less reactive alkyl halides (e.g., chlorides), additives can significantly improve reaction rates.

  • Halide Exchange Catalysts: A catalytic amount (5-10 mol%) of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can be added to a reaction involving an alkyl chloride or bromide.[8][10][12] The iodide, being a better nucleophile and leaving group, facilitates an in situ Finkelstein reaction, converting the alkyl chloride/bromide to the more reactive alkyl iodide, thereby accelerating the reaction.

Standard Laboratory Protocol

This protocol provides a robust starting point for the alkylation of sodium methanesulfinate with a primary alkyl bromide.

Materials:

  • Sodium Methanesulfinate (CH₃SO₂Na), technical grade, 85%[13]

  • Primary Alkyl Bromide (R-Br)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with stir bar

  • Condenser and nitrogen/argon inlet

  • Heating mantle with temperature controller

  • Ethyl acetate, brine, saturated sodium bicarbonate solution, anhydrous magnesium sulfate for workup

  • Silica gel for chromatography

Protocol Steps:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add sodium methanesulfinate (1.2 equivalents). Place the flask under an inert atmosphere of nitrogen or argon.

    • Rationale: An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen. Using a slight excess of the sulfinate ensures the complete consumption of the potentially more valuable alkyl halide.

  • Solvent and Reagent Addition: Add anhydrous DMF (to make a ~0.5 M solution with respect to the alkyl halide). Begin stirring to create a suspension. Add the primary alkyl bromide (1.0 equivalent) via syringe.

    • Rationale: Anhydrous solvent is crucial to prevent hydrolysis of the reagents and to maximize the nucleophilicity of the sulfinate.

  • Heating and Monitoring: Heat the reaction mixture to 60 °C. Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyl halide is consumed (typically 4-12 hours).

    • Rationale: 60 °C is a good starting temperature to ensure a reasonable reaction rate without promoting significant side reactions. Consistent monitoring prevents over-running the reaction and allows for timely workup.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Rationale: The aqueous workup removes the water-soluble DMF and inorganic salts. Ethyl acetate is a common solvent for extracting moderately polar organic products like sulfones.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

    • Rationale: Washing with bicarbonate removes any acidic impurities. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure alkyl methyl sulfone.

    • Rationale: Chromatography is typically required to remove any unreacted starting materials or minor byproducts, yielding a product of high purity.

Caption: General experimental workflow for sulfone synthesis.

Comparative Reaction Conditions

The following table summarizes representative conditions found in the literature, showcasing the versatility of the reaction.

Alkyl Halide (Electrophile)SolventTemp (°C)Additive/CatalystYieldReference Insight
Alkyl ChlorideNot specifiedNot specifiedCatalytic NaIGoodCatalytic iodide accelerates the reaction of less reactive chlorides.[8]
TosylateDMF80 °CTBAI (optional)GoodDMF is an excellent solvent for poorly soluble sulfinate salts.[6]
Benzyl BromideIonic LiquidRTNoneHighIonic liquids can offer high selectivity for S-alkylation.[14]
Diisopropyl BromomethylphosphonateDMF87-102 °CTBAI (0.1 eq)VariableA specialized application requiring higher temperatures.[10]
Various Alkyl HalidesAqueous MediaNot specifiedMicrowaveGood-HighMicrowave irradiation can accelerate the reaction in aqueous media.[12]

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Alkyl halide is unreactive (e.g., chloride).2. Temperature is too low.3. Reagents are impure or wet.1. Switch to the corresponding bromide or iodide, or add catalytic NaI/TBAI.[8][12]2. Gradually increase temperature, monitoring for side products.[11]3. Use anhydrous solvent and ensure the purity of starting materials.
Formation of Side Products 1. Elimination (E2) with secondary halides.2. O-alkylation to form sulfinate ester.1. Use a lower reaction temperature and a more polar aprotic solvent (e.g., DMSO) to favor Sₙ2 over E2.[9]2. O-alkylation is less common but can occur with reactive electrophiles; ensure conditions strongly favor Sₙ2.[5]
Difficult Purification 1. Residual DMF in the product.2. Product is highly polar.1. Perform multiple, thorough aqueous washes during workup.2. Consider reverse-phase chromatography or recrystallization as an alternative to normal-phase silica gel chromatography.

Conclusion

The alkylation of sodium methanesulfinate is a robust and versatile method for the synthesis of alkyl methyl sulfones. By understanding the underlying Sₙ2 mechanism, researchers can rationally select solvents, control temperature, and utilize catalysts to optimize reaction outcomes. The protocols and insights provided herein serve as a solid foundation for drug development professionals and synthetic chemists to confidently apply this critical transformation in their work, enabling the efficient synthesis of novel molecular entities.

References

  • Title: Efficient synthesis of aliphatic sulfones by Mg mediated coupling reactions of sulfonyl chlorides and aliphatic halides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Best solvent for S-alkylation of sodium phenylsulfinate : r/Chempros Source: Reddit URL: [Link]

  • Title: Synthesis of aryl sulfones under different reaction conditions Source: ResearchGate URL: [Link]

  • Title: Alkyl sulfone synthesis by C-S coupling reactions Source: Organic Chemistry Portal URL: [Link]

  • Title: An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Conventional synthesis of sodium sulfinates Source: ResearchGate URL: [Link]

  • Title: Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes Source: PMC (NIH) URL: [Link]

  • Title: Silyloxymethanesulfinate as a sulfoxylate equivalent for the modular synthesis of sulfones and sulfonyl derivatives Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: A New Reagent to Access Methyl Sulfones Source: ChemRxiv URL: [Link]

  • Title: Recent Advances in the Synthesis of Sulfones Source: SciSpace URL: [Link]

  • Title: A reagent to access methyl sulfones Source: PMC (NIH) URL: [Link]

  • Title: Method for preparing methanesulfonic acid from sodium methanesulfonate Source: Google Patents URL
  • Title: Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds Source: PMC (NIH) URL: [Link]

  • Title: Failure in the alkylation of a sodium sulfinate. Source: Reddit URL: [Link]

  • Title: Alkylation of Alcohols, Part 1a: with Alkyl Halides and Sulfonates (mechanism, side reactions) Source: YouTube URL: [Link]

  • Title: Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid Source: PQRI URL: [Link]

  • Title: Effect of reaction temperature on the alkylate composition Source: ResearchGate URL: [Link]

  • Title: The reductive cross‐coupling of aryl halides, Na2S2O5 and alkyl... Source: ResearchGate URL: [Link]

  • Title: Reaction between aryl halides and sodium sulfinates Source: ResearchGate URL: [Link]

  • Title: Alkyl Halide Reaction Map And Summary Source: Master Organic Chemistry URL: [Link]

  • Title: ALKYL SULFONATE ESTER IMPURITIES Source: GOV.UK URL: [Link]

  • Title: Vinyl sulfone synthesis by C-S coupling reactions Source: Organic Chemistry Portal URL: [Link]

  • Title: Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates Source: MDPI URL: [Link]

  • Title: Sodium methanesulfinate Source: PubChem (NIH) URL: [Link]

  • Title: ideal solvents for alkoxide reactions Source: YouTube URL: [Link]

Sources

Application

Procedure for hydrolysis of ethyl 10-(methanesulfonyl)decanoate to acid

Application Note: Hydrolysis of Ethyl 10-(methanesulfonyl)decanoate Introduction & Context Ethyl 10-(methanesulfonyl)decanoate is a bifunctional lipid analog featuring a lipophilic decanoate chain terminated by a polar m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hydrolysis of Ethyl 10-(methanesulfonyl)decanoate

Introduction & Context

Ethyl 10-(methanesulfonyl)decanoate is a bifunctional lipid analog featuring a lipophilic decanoate chain terminated by a polar methanesulfonyl (sulfone) group.[1] This molecule often serves as a metabolic probe, a linker in antibody-drug conjugates (ADCs), or a synthetic intermediate for Idebenone analogs and antioxidant lipid derivatives.

The conversion of the ethyl ester to the carboxylic acid (10-(methanesulfonyl)decanoic acid) is a critical deprotection step. While simple ester hydrolysis is routine, the presence of the sulfone group (


) introduces specific solubility and polarity considerations. Unlike sulfides, sulfones are highly oxidized and stable to standard saponification conditions; however, their polarity requires a carefully optimized solvent system to ensure homogeneity during reaction and efficient recovery during workup.

Reaction Strategy & Mechanistic Insight

The transformation utilizes Base-Catalyzed Hydrolysis (Saponification) .[1]

  • Mechanism: The hydroxide ion (

    
    ) acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This collapses to release the ethoxide leaving group and the carboxylate salt.
    
  • Chemo-selectivity: The sulfone group (

    
    ) is chemically inert to aqueous base at ambient temperatures.[1] While 
    
    
    
    -protons adjacent to sulfones are acidic (
    
    
    ), hydroxide bases (
    
    
    of
    
    
    ) are insufficiently strong to deprotonate them, preventing side reactions like racemization or elimination/polymerization.
  • Solvent System: A biphasic or semi-aqueous system is required.[1] The lipophilic C10 chain resists dissolution in pure water, while the polar sulfone resists pure non-polar solvents. A THF/Water or Ethanol/Water mixture provides the optimal "amphiphilic" environment.[1]

Experimental Protocol

Reagents & Equipment
  • Substrate: Ethyl 10-(methanesulfonyl)decanoate (Purity >95%).[1]

  • Base: Lithium Hydroxide Monohydrate (

    
    ) or Sodium Hydroxide (
    
    
    
    ).[1]
  • Solvent: Tetrahydrofuran (THF) (HPLC grade) and Deionized Water.[1]

  • Acid: 1M Hydrochloric Acid (HCl).[1]

  • Extraction: Ethyl Acetate (EtOAc), Brine (sat. NaCl).[1][2]

Method A: LiOH/THF System (Recommended for High Purity)

Best for gram-scale synthesis where mild conditions are preferred.[1]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 10-(methanesulfonyl)decanoate (1.0 equiv) in THF (5 mL per mmol) . Stir until a clear solution is obtained.

  • Base Addition: Prepare a solution of LiOH·H2O (3.0 equiv) in Water (5 mL per mmol) . Add this aqueous solution dropwise to the THF solution.

    • Note: The mixture may become slightly cloudy initially but should clarify or form a stable emulsion upon stirring.[1]

  • Reaction: Stir the mixture vigorously at Room Temperature (20–25°C) .

    • Time: Typically 4–16 hours.[1]

    • Monitoring: Monitor by TLC (See Section 4).[1]

  • Quench & Concentration: Once conversion is complete, concentrate the reaction mixture under reduced pressure (Rotavap, 35°C) to remove the majority of THF.

    • Result: You will be left with an aqueous suspension of the lithium carboxylate salt.

  • Washing (Critical for Purity): Dilute the aqueous residue with water (10 mL/mmol).[1] Wash with Diethyl Ether or Hexane (2 x 5 mL/mmol) .[1]

    • Purpose: This removes any unreacted starting material or non-polar impurities.[1] Discard the organic (top) layer.

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M HCl dropwise with stirring until the pH reaches 1–2 .

    • Observation: The product, 10-(methanesulfonyl)decanoic acid, will precipitate as a white solid or form a thick oil.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 10 mL/mmol) .

  • Drying: Combine the organic layers, wash with Brine , dry over Anhydrous

    
     , and filter.
    
  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude acid.

  • Purification: If necessary, recrystallize from EtOAc/Hexane (1:3) or purify via silica gel chromatography (DCM/MeOH 95:5).

Process Monitoring & Validation (Self-Validating)

Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica Gel 60

    
    .[1]
    
  • Mobile Phase: Hexane:Ethyl Acetate (1:1) or DCM:MeOH (95:5).[1]

  • Visualization: The sulfone and aliphatic chain have weak UV absorption.[1] Use KMnO₄ stain (dip and heat) or Iodine chamber .[1]

    • Starting Material (Ester): High

      
       (~0.6–0.8 in Hex/EtOAc).[1]
      
    • Product (Acid): Low

      
       (~0.1–0.2), often streaks without acetic acid in eluent.
      

NMR Validation Criteria (


 NMR, 

):
Use these shifts to confirm the transformation:
Proton TypeStarting Material (

ppm)
Product (

ppm)
Diagnostic Change

(Ester)
~4.12 (q)Absent Disappearance confirms hydrolysis.

(Ester)
~1.25 (t)Absent Disappearance.[1]

(Sulfone)
~2.85 (s)~2.85 (s)Remains unchanged (confirms sulfone stability).[1]

(

)
~2.28 (t)~2.34 (t)Slight downfield shift due to acid formation.[1]

(Acid)
Absent~11.0 (br s)Appearance of broad singlet (exchangeable).[1]

Workflow Visualization

HydrolysisWorkflow Start Ethyl 10-(methanesulfonyl)decanoate (Starting Material) Reaction Reaction: LiOH (3 eq), THF/H2O (1:1) RT, 4-16 h Start->Reaction TLC TLC Check: Disappearance of Ester Rf Reaction->TLC TLC->Reaction Incomplete Evap Evaporate THF TLC->Evap Complete Wash Aq. Wash w/ Ether (Remove unreacted SM) Evap->Wash Acidify Acidify to pH 1-2 (1M HCl) Wash->Acidify Extract Extract w/ EtOAc Dry (Na2SO4) & Conc. Acidify->Extract Product 10-(methanesulfonyl)decanoic acid (White Solid/Oil) Extract->Product

Figure 1: Step-by-step workflow for the saponification and isolation of the target acid.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Poor solubility of ester in aqueous base.[1]Increase THF ratio or switch to EtOH/Water and heat to 50°C.
Low Yield Product lost in organic wash or not fully extracted.[1]Ensure pH is <2 before extraction.[1] The sulfone group increases water solubility; salt the aqueous phase with NaCl (saturation) during extraction.
Emulsion during Workup Surfactant-like properties of the product.[1]Add brine; wait longer for separation; filter through a Celite pad if necessary.
Impurity: Alcohol Ethanol byproduct remains.[1]High vacuum drying is usually sufficient.[1]

Safety Considerations

  • Sulfones: Generally low toxicity but should be handled as potential irritants.[1]

  • Lithium Hydroxide: Corrosive.[1] Wear gloves and eye protection.[1]

  • Acidification: Exothermic reaction.[1] Add acid slowly to avoid splashing.[1]

References

  • PubChem. 10,10,10-Tris(methylsulfonyl)decanoic acid.[1] National Library of Medicine.[1] Available at: [Link]

  • Goto, G., et al. (1985). A facile synthesis of 1,4-benzoquinones having a hydroxyalkyl side chain (Idebenone analogs). Chemical & Pharmaceutical Bulletin, 33(10), 4422-4431.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (General reference for stability of sulfones and saponification mechanisms).

  • Patsnap. Idebenone Synthesis and Analogs. Available at: [Link] (Verifying synthetic routes for C10-functionalized quinones).[1]

Sources

Method

Application Note: Synthesis of Omega-Sulfone Surfactants from Decanoic Acid Esters

Executive Summary This guide details the synthesis of omega-sulfonyl fatty acid esters , a class of highly stable, non-ionic (or zwitterionic precursor) surfactants. Unlike conventional sulfate or sulfonate surfactants,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of omega-sulfonyl fatty acid esters , a class of highly stable, non-ionic (or zwitterionic precursor) surfactants. Unlike conventional sulfate or sulfonate surfactants, sulfones (


) possess exceptional chemical stability against hydrolysis at extreme pH and high temperatures, making them ideal candidates for harsh industrial formulations and robust drug delivery vehicles.

This protocol focuses on the conversion of decanoic acid ester derivatives into omega-sulfone surfactants via two validated pathways:

  • The "Click" Route (Preferred): Thiol-ene radical addition to Methyl 9-decenoate.

  • The Nucleophilic Route: Thiol substitution of Methyl 10-bromodecanoate.

Scientific Rationale & Strategy

Why Omega-Sulfones?

Standard surfactants often rely on headgroups (sulfates, carboxylates) that are susceptible to hydrolysis or pH sensitivity. The sulfone moiety introduces a strong permanent dipole without ionic charge, offering unique solvation properties. By placing the sulfone at the omega (


) position  (the terminal tail), we create a "bolamphiphile" or a functionalized lipid anchor that can be further derivatized at the ester headgroup.
Synthetic Pathway Logic

Direct functionalization of the omega-carbon in saturated Methyl Decanoate requires harsh C-H activation. Therefore, this protocol utilizes omega-functionalized precursors (alkenes or halides) which are standard derivatives in the decanoic acid value chain.

Pathway Visualization

The following diagram illustrates the two parallel workflows:

G Start_Alkene Methyl 9-Decenoate (Alkene Precursor) Inter_Thioether Intermediate: Omega-Thioether Ester Start_Alkene->Inter_Thioether Thiol-Ene Click (Radical Initiator) Start_Bromo Methyl 10-Bromodecanoate (Halide Precursor) Start_Bromo->Inter_Thioether Nucleophilic Sub. (Base Catalyzed) Step_Oxidation Oxidation Step (H2O2 / Catalyst) Inter_Thioether->Step_Oxidation Selective Oxidation Reagent_Thiol Reagent: 2-Mercaptoethanol (or Alkyl Thiol) Reagent_Thiol->Inter_Thioether Final_Product Target: Omega-Sulfonyl Decanoate Surfactant Step_Oxidation->Final_Product Workup & Purification

Figure 1: Dual-pathway strategy for synthesizing omega-sulfonyl surfactants. The Thiol-Ene route is preferred for atom economy and mild conditions.

Experimental Protocols

Method A: Thiol-Ene "Click" Synthesis (High Precision)

Target Molecule: Methyl 10-(2-hydroxyethylsulfonyl)decanoate Starting Material: Methyl 9-decenoate (Commercial derivative of decanoic acid chemistry).

Phase 1: Thiol-Ene Coupling (Sulfide Formation)

This step installs the sulfur linkage with high regioselectivity for the terminal (anti-Markovnikov) position.

Reagents:

  • Methyl 9-decenoate (1.0 equiv)

  • 2-Mercaptoethanol (1.2 equiv)

  • DMPA (2,2-Dimethoxy-2-phenylacetophenone) (1 mol%) - Photoinitiator

  • Solvent: Methanol or Solvent-free (Green chemistry compatible)

Protocol:

  • Setup: In a quartz or borosilicate glass vial, mix Methyl 9-decenoate (10 mmol, 1.84 g) and 2-Mercaptoethanol (12 mmol, 0.94 g).

  • Initiation: Add DMPA (0.1 mmol, 25 mg). Degas the solution by bubbling nitrogen for 10 minutes to remove oxygen (radical scavenger).

  • Reaction: Irradiate with UV light (365 nm, approx. 10 mW/cm²) for 30–60 minutes. Stirring is essential.

    • Note: If UV is unavailable, use AIBN (thermal initiator) at 70°C for 4 hours.

  • Validation: Monitor by TLC (Hexane/EtOAc 4:1). Disappearance of the alkene spot indicates completion.

  • Workup: Evaporate excess thiol under reduced pressure. The crude thioether is usually sufficiently pure (>95%) for the next step.

Phase 2: Chemoselective Oxidation (Sulfide

Sulfone)

We use a Tungstate-catalyzed hydrogen peroxide system to ensure complete oxidation to sulfone without hydrolyzing the ester.

Reagents:

  • Crude Thioether (from Phase 1)

  • Hydrogen Peroxide (30% aq., 2.5 equiv)[1]

  • Sodium Tungstate Dihydrate (

    
    ) (1 mol%)
    
  • Phenylphosphonic acid (1 mol%) - Co-catalyst

  • Solvent: Ethyl Acetate (EtOAc)

Protocol:

  • Dissolution: Dissolve the thioether (10 mmol) in EtOAc (20 mL). Add the tungsten catalyst and phosphonic acid.

  • Oxidation: Heat the mixture to 60°C. Add

    
     dropwise over 20 minutes.
    
    • Safety Alert: Exothermic reaction. Use a reflux condenser.

  • Aging: Stir at 60°C for 4 hours.

  • Quench: Cool to room temperature. Wash the organic layer with saturated

    
     (to destroy excess peroxide) and then brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane if a solid, or use flash column chromatography (EtOAc/Hexane gradient) if an oil.

Method B: Nucleophilic Substitution (Classic Route)

Use Case: When starting from Methyl 10-bromodecanoate .

Protocol:

  • Substitution: Dissolve Methyl 10-bromodecanoate (10 mmol) in DMF (15 mL).

  • Reagent Prep: Add Potassium Carbonate (

    
    , 1.5 equiv) and the thiol (e.g., Sodium Methanethiolate for a methyl sulfone, or Mercaptoethanol for hydroxyethyl).
    
  • Reaction: Stir at 50°C for 6 hours.

  • Workup: Dilute with water, extract with Diethyl Ether. The product is the thioether intermediate.

  • Oxidation: Proceed exactly as in Method A, Phase 2 .

Data Analysis & Characterization

To validate the synthesis, compare the spectral data against these expected values.

TechniqueFeatureExpected Signal (ppm / cm⁻¹)Interpretation
1H NMR

2.8 - 3.0 ppm
Triplet/MultipletProtons adjacent to Sulfone (

). Significant downfield shift from sulfide (~2.5 ppm).
1H NMR

3.66 ppm
SingletMethyl Ester protons (

). Confirm integrity of ester.
IR 1100 - 1150 cm⁻¹Strong BandSymmetric

stretch.
IR 1280 - 1320 cm⁻¹Strong BandAsymmetric

stretch.
IR 1735 - 1750 cm⁻¹Sharp BandEster Carbonyl (

).

Critical Process Parameters (CPP)

  • Oxidation Stoichiometry: You must use at least 2.2 equivalents of oxidant. Using less results in the Sulfoxide (

    
    ), which is chemically distinct (chiral, less polar) and often an unwanted impurity.
    
  • pH Control: During oxidation, acidic conditions (provided by the catalyst system) prevent hydrolysis of the methyl ester. Avoid alkaline permanganate oxidations, which will saponify the ester to the acid salt prematurely.

  • Safety: Sulfones are stable, but the oxidation process involves peroxides. Always test for peroxides before concentrating large volumes.

References

  • Thiol-Ene Click Chemistry: Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540–1573. Link

  • Sulfide Oxidation Protocols: Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic- and Halogen-Free Conditions.[2] Tetrahedron, 54(19), 5557-5568. Link

  • Surfactant Properties: Kjellin, M., & Johansson, I. (Eds.).[3] (2010). Surfactants from Renewable Resources. Wiley. (General reference for fatty acid ester surfactant derivatives).

  • Decanoic Acid Derivatives: PubChem Compound Summary for Methyl Decanoate. Link

Sources

Application

Application Note: Process Optimization for the Catalytic Oxidation of Fatty Thioethers to Sulfones

Executive Summary This Application Note details robust, scalable protocols for the oxidation of ethyl 10-(methylthio)decanoate (Substrate 1 ) to its corresponding sulfone, ethyl 10-(methylsulfonyl)decanoate (Product 2 )....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details robust, scalable protocols for the oxidation of ethyl 10-(methylthio)decanoate (Substrate 1 ) to its corresponding sulfone, ethyl 10-(methylsulfonyl)decanoate (Product 2 ).

While standard oxidants (e.g., m-CPBA, Oxone®) are effective, they often suffer from poor atom economy, high cost, or safety hazards at scale. This guide focuses on Transition Metal Catalysis (Tungsten/Molybdenum) using Hydrogen Peroxide (


)  as the terminal oxidant. These methods offer superior E-factors (waste generation), high chemoselectivity (sparing the distal ester moiety), and operational safety.
Key Chemical Transformation


Mechanistic Insight & Reaction Design

Understanding the catalytic cycle is vital for troubleshooting incomplete conversions (stopping at the sulfoxide).

The Catalytic Cycle

The oxidation proceeds via an electrophilic oxygen transfer mechanism.

  • Activation: The metal precursor (e.g., Sodium Tungstate,

    
    ) reacts with 
    
    
    
    under acidic conditions to form a highly electrophilic peroxotungstate species (
    
    
    ).
  • Oxidation 1 (Fast): The nucleophilic sulfur atom of the thioether attacks the electrophilic oxygen, yielding the Sulfoxide .

  • Oxidation 2 (Rate Limiting): The sulfoxide is less nucleophilic than the sulfide. A second equivalent of the peroxo-complex oxidizes the sulfoxide to the Sulfone .

Critical Process Parameter (CPP): Because the second step is slower, "stalling" at the sulfoxide is a common failure mode. To drive the reaction to completion, a slight excess of oxidant (


 equiv) and moderate heating (

C) are required.
Diagram 1: Peroxotungstate Catalytic Cycle

CatalyticCycle Cat Pre-Catalyst (Na2WO4) Peroxo Active Peroxo-Complex [WO(O2)2] Cat->Peroxo + H2O2 (Activation) Peroxo->Cat - H2O (Regeneration) Substrate Sulfide (Start) (R-S-Me) Sulfoxide Sulfoxide (Intermediate) (R-SO-Me) Substrate->Sulfoxide Fast Oxidation (via Peroxo) Sulfone Sulfone (Product) (R-SO2-Me) Sulfoxide->Sulfone Slow Oxidation (via Peroxo)

Figure 1: Simplified catalytic cycle showing the two-step oxidation pathway mediated by the active peroxo-metal species.

Experimental Protocols

Method A: The "Process Standard" (Tungstate/PTC)

Best for: Scalability, high concentration, difficult substrates. Mechanism: Phase-Transfer Catalysis (PTC). The Tungstate forms an ion pair with a quaternary ammonium salt, becoming soluble in the organic phase (or the neat substrate oil), allowing efficient oxidation.

Reagents
  • Substrate: Ethyl 10-(methylthio)decanoate (10.0 mmol, ~2.46 g).

  • Catalyst: Sodium Tungstate Dihydrate (

    
    ) (2 mol%, 0.2 mmol, 66 mg).
    
  • Co-Catalyst/Acid: Phenylphosphonic acid (

    
    ) (2 mol%, 64 mg) [Note 1].
    
  • PTC: Methyltrioctylammonium bisulfate (or Aliquat 336) (1 mol%).

  • Oxidant: 30% Hydrogen Peroxide (

    
    ) (2.5 equiv, 25 mmol, ~2.6 mL).
    
Step-by-Step Protocol
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the Substrate and the PTC . (No solvent is needed if the substrate is liquid; if solid, use minimal Toluene or Ethyl Acetate).

  • Catalyst Addition: Add the Sodium Tungstate and Phenylphosphonic acid .[1]

  • Oxidant Addition: Heat the mixture to 40°C . Add the

    
      dropwise over 15 minutes. Caution: Exothermic reaction.
    
  • Reaction: Increase temperature to 60°C and stir vigorously for 2–4 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The sulfide (high Rf) disappears first. The sulfoxide (low Rf) appears, then slowly converts to sulfone (intermediate Rf).

  • Quench: Cool to room temperature. Add saturated aqueous Sodium Sulfite (

    
    ) solution dropwise to quench excess peroxide (test with starch-iodide paper: blue = peroxide present).
    
  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with Brine. Dry over 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: The product is likely a waxy solid. If necessary, recrystallize from Ethanol/Hexane or filter through a short silica plug.

[Note 1]: Phenylphosphonic acid acts as a ligand and proton source, enhancing the electrophilicity of the Tungsten center.

Method B: The "Lab Scale" (Molybdate/Ethanol)

Best for: Small scale, simplicity, homogeneous conditions.

Reagents
  • Substrate: Ethyl 10-(methylthio)decanoate (5.0 mmol, ~1.23 g).

  • Catalyst: Ammonium Molybdate tetrahydrate (

    
    ) (5 mol%).
    
  • Solvent: Ethanol (15 mL).

  • Oxidant: 30%

    
     (3.0 equiv).
    
Step-by-Step Protocol
  • Dissolution: Dissolve the Substrate in Ethanol.

  • Catalyst: Add the Ammonium Molybdate (it may not dissolve completely until peroxide is added).

  • Oxidation: Add

    
      in one portion at room temperature.[2][3]
    
  • Reaction: Stir at Room Temperature for 1 hour, then heat to 50°C for 3–6 hours.

    • Note: Molybdate systems are often slower than Tungstate for the Sulfoxide

      
       Sulfone step.
      
  • Workup: Evaporate most of the Ethanol. Dilute residue with water and extract with Dichloromethane (DCM). Wash with Sodium Bisulfite solution.

  • Isolation: Dry and concentrate.

Analytical Validation & Process Control

To ensure the integrity of the data, you must validate the conversion using NMR. The shift of the methyl group attached to sulfur is the primary diagnostic marker.

Table 1: Diagnostic NMR Signals ( )
MoietyFunctional GroupChemical Shift (

, ppm)
MultiplicityNotes
S-Me Sulfide (Starting Material)2.08 – 2.12 SingletDisappears upon reaction.
SO-Me Sulfoxide (Intermediate)2.50 – 2.65 SingletTransient. Indicates incomplete oxidation.
SO2-Me Sulfone (Product)2.85 – 2.95 SingletTarget Signal. Distinct downfield shift.
-CH2-S-

-Methylene
~2.50TripletShifts to ~2.9–3.0 in sulfone.
-COOCH2- Ethyl Ester4.12QuartetIntegrity Check: Ensure this signal remains intact (no hydrolysis).
Diagram 2: Process Optimization Workflow

Workflow Start Start Reaction (Method A or B) Check TLC/HPLC Check (t = 2h) Start->Check Decision Is Sulfoxide Present? Check->Decision AddOx Add 0.5 eq H2O2 Increase Temp (+10°C) Decision->AddOx Yes (>5%) Quench Quench (Na2SO3) Workup Decision->Quench No (<1%) AddOx->Check Wait 1h

Figure 2: Decision tree for monitoring reaction progress and handling incomplete oxidation.

Troubleshooting & Critical Considerations

Chemoselectivity (Ester Hydrolysis)
  • Risk: The substrate contains an ethyl ester.[4][5] Strong acids or bases can hydrolyze this to the carboxylic acid.

  • Mitigation: The Tungstate/PTC method is slightly acidic (pH 2–4). This is generally safe for ethyl esters. Avoid strong mineral acids (e.g.,

    
    ) as co-catalysts. If hydrolysis is observed (broad OH peak in NMR > 10 ppm), buffer the aqueous phase with dilute 
    
    
    
    to pH 6, though this may slow the reaction.
"Stalled" Reaction (Sulfoxide Impurity)
  • Cause: The oxidation of sulfoxide to sulfone is electronically disfavored compared to the first step.

  • Solution: Do not add all

    
     at once if the reaction is large scale (to manage exotherm), but ensure the final concentration is high. If the reaction stalls, add 5 mol% additional catalyst  (Tungstate) rather than just more oxidant.
    
Safety: Peroxide Management
  • Hazard: Concentrated reaction mixtures with organics and

    
     can be explosive.
    
  • Control: Never distill the reaction mixture to dryness without first testing for peroxides. Always quench with a reducing agent (Sodium Sulfite/Thiosulfate) before workup.

References

  • Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions.[1] Tetrahedron, 57(13), 2469-2476.

  • Lane, B. S., & Burgess, K. (2003). Metal-Catalyzed Epoxidations of Alkenes with Hydrogen Peroxide. Chemical Reviews, 103(7), 2457–2474. (Provides mechanistic overlap for Tungstate/Peroxide systems).

  • Voutyritsa, E., Triandafillidi, I., & Kokotos, C. G. (2017).[6] Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones.[7][8] Synthesis, 49(04), 917-924.[6]

  • McKervey, M. A., & O'Sullivan, M. B. (1993). Organosulfur Chemistry in Asymmetric Synthesis. Tetrahedron, 49, 10079. (General reference for sulfone synthesis).

Sources

Method

Application Notes and Protocols for the Scalable Synthesis of Long-Chain Alkyl Methyl Sulfones

Abstract Long-chain alkyl methyl sulfones are pivotal structural motifs in medicinal chemistry and materials science, valued for their metabolic stability, polarity, and ability to function as hydrogen bond acceptors.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Long-chain alkyl methyl sulfones are pivotal structural motifs in medicinal chemistry and materials science, valued for their metabolic stability, polarity, and ability to function as hydrogen bond acceptors.[1] Their synthesis on a laboratory and industrial scale, however, presents unique challenges related to precursor availability, reaction efficiency, and purification. This guide provides a comprehensive overview of robust and scalable methodologies for the synthesis of these valuable compounds. We will delve into the mechanistic rationale behind two primary synthetic strategies—oxidation of precursor sulfides and nucleophilic substitution on alkyl halides—offering detailed, field-tested protocols. The discussion is grounded in established chemical principles, with a focus on optimizing yield, purity, and operational simplicity for researchers, scientists, and drug development professionals.

Strategic Overview: Selecting a Synthetic Pathway

The choice of synthetic route for a target long-chain alkyl methyl sulfone is primarily dictated by the availability of starting materials, the required scale of the synthesis, and the presence of other functional groups in the molecule. The two most common and scalable approaches are the oxidation of a corresponding long-chain alkyl methyl sulfide and the alkylation of a methanesulfinate salt with a long-chain alkyl halide.[1][2]

A decision-making workflow for selecting the optimal synthetic strategy is presented below.

Caption: Decision workflow for selecting a synthetic route.

Strategy I: Oxidation of Long-Chain Alkyl Methyl Sulfides

The oxidation of sulfides is arguably the most direct method for preparing sulfones.[2] The reaction proceeds through a sulfoxide intermediate, and careful control of reaction conditions is necessary to prevent its accumulation and ensure complete conversion to the desired sulfone. For scalable synthesis, the choice of oxidant is critical, balancing reactivity, cost, safety, and environmental impact.

Causality and Experimental Choices:

  • Oxidant Selection: While potent oxidants like m-chloroperoxybenzoic acid (m-CPBA) are effective, they are expensive and pose safety risks on a large scale.[3] Hydrogen peroxide (H₂O₂) is an ideal choice for scalability due to its low cost, high oxygen content, and the benign byproduct (water).[4] However, its reaction with sulfides is often slow and may require a catalyst to achieve efficient conversion to the sulfone.[5] Sodium hypochlorite (NaOCl, household bleach) is another inexpensive and effective option, often catalyzed by imides under phase-transfer conditions.[3]

  • Catalysis: For H₂O₂-based oxidations, catalysts like niobium carbide or dendritic phosphomolybdates can significantly enhance the reaction rate and selectivity for the sulfone.[4][5] These catalysts facilitate the transfer of an oxygen atom from the peroxide to the sulfur center.

  • Solvent System: Biphasic or aqueous systems are preferred for scalability and safety. Solvents like ethyl acetate or acetonitrile are effective for dissolving the substrate while being compatible with aqueous oxidants.[6]

Protocol 2.1: Scalable Oxidation using Sodium Chlorite and Hydrochloric Acid

This protocol leverages the in-situ generation of chlorine dioxide (ClO₂), a powerful and selective oxidizing agent, from inexpensive bulk chemicals. It is highly effective and avoids many of the challenges associated with aqueous oxidants, such as substrate solubility.[6]

Workflow Diagram:

Oxidation_Workflow A 1. Dissolve Sulfide in Organic Solvent (e.g., Ethyl Acetate) B 2. Add Aqueous NaClO₂ Solution A->B C 3. Add HCl (aq.) Dropwise at 0-5 °C B->C D 4. Stir at Room Temperature (Monitor by TLC/GC-MS) C->D E 5. Quench with Na₂SO₃ (aq.) D->E F 6. Aqueous Workup (Separate layers, wash, dry) E->F G 7. Purify by Recrystallization or Chromatography F->G

Caption: Step-by-step workflow for sulfide oxidation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the long-chain alkyl methyl sulfide (1.0 eq) in ethyl acetate or acetonitrile (approx. 0.2–0.5 M concentration).

  • Reagent Addition: Add an aqueous solution of sodium chlorite (NaClO₂, 80% technical grade, 2.5 eq). Cool the mixture to 0–5 °C in an ice bath.

  • Oxidation Initiation: Add hydrochloric acid (HCl, 4 M aqueous solution, 2.0 eq) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. A yellow color, indicative of ClO₂ formation, will develop.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting sulfide is fully consumed (typically 2-6 hours).

  • Quenching: Cool the reaction mixture back to 0-5 °C and slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the yellow color disappears.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude long-chain alkyl methyl sulfone, often a waxy solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or hexanes/ethyl acetate).[7]

Data Summary: Comparison of Oxidation Methods
Oxidant SystemCatalyst/AdditiveTypical ConditionsYield (%)Scalability & Safety Notes
H₂O₂ Niobium Carbide30% H₂O₂, EtOH, 60 °C>95%Green oxidant; requires catalyst which may need recovery.[5]
NaOCl Cyanuric Acid (cat.)10% NaOCl, CH₂Cl₂/H₂O, RT~96%Inexpensive; biphasic reaction requires good mixing.[3]
NaClO₂ / HCl NoneEtOAc, 0 °C to RT85-96%High-yielding and scalable; generates ClO₂ gas, requires good ventilation.[6]
Oxone® NoneCH₃CN/H₂O, RT>90%Stable solid oxidant; can require excess reagent.[8]

Strategy II: Alkylation of Sodium Methanesulfinate

This classical C-S bond-forming reaction involves the nucleophilic attack of the methanesulfinate anion on a long-chain alkyl electrophile.[2] It is a highly reliable and scalable method, particularly when the corresponding long-chain alkyl halide is commercially available or readily prepared from an alcohol.

Causality and Experimental Choices:

  • Substrate: The electrophile must possess a good leaving group. Alkyl bromides and iodides are excellent substrates. Alkyl chlorides are less reactive, while tosylates (OTs) are also highly effective.[9]

  • Nucleophile: Sodium methanesulfinate (CH₃SO₂Na) is a commercially available, stable, and easy-to-handle salt. It is the key building block for installing the methyl sulfone moiety.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are traditionally used to dissolve the sulfinate salt and promote the Sₙ2 reaction. For greener and more scalable processes, reactions in aqueous media or under phase-transfer catalysis (PTC) conditions have been successfully developed.[9]

Protocol 3.1: Alkylation with a Long-Chain Alkyl Bromide

This protocol describes a straightforward and high-yielding synthesis suitable for gram- to kilogram-scale production.

Workflow Diagram:

Alkylation_Workflow A 1. Suspend Sodium Methanesulfinate in Solvent (e.g., DMF) B 2. Add Long-Chain Alkyl Bromide A->B C 3. Heat Reaction Mixture (e.g., 80-100 °C) B->C D 4. Monitor by TLC/GC-MS for Consumption of Halide C->D E 5. Cool and Pour into Water D->E F 6. Filter Precipitated Product or Extract with Organic Solvent E->F G 7. Purify by Recrystallization F->G

Caption: Step-by-step workflow for sulfinate alkylation.

Step-by-Step Methodology:

  • Reaction Setup: To a flask equipped with a mechanical stirrer and reflux condenser, add sodium methanesulfinate (1.2 eq) and DMF (approx. 0.5 M based on the alkyl halide).

  • Reagent Addition: Add the long-chain alkyl bromide (1.0 eq) to the suspension.

  • Reaction: Heat the mixture to 80–100 °C with vigorous stirring. The reaction is typically complete within 4–12 hours. Monitor the disappearance of the alkyl bromide by TLC or GC-MS.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker of cold water with stirring. The long-chain alkyl methyl sulfone will often precipitate as a white solid.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual DMF and salts, followed by a wash with a cold non-polar solvent like hexanes to remove non-polar impurities.

  • Purification: Dry the crude product in a vacuum oven. The sulfone is often of high purity at this stage but can be further purified by recrystallization from ethanol or isopropanol if necessary.[7]

Safety and Handling

Executing these protocols safely requires adherence to standard laboratory practices and awareness of reagent-specific hazards.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[10][11]

  • Ventilation: All operations should be conducted in a well-ventilated chemical fume hood, especially when working with volatile organic solvents, HCl, or reactions that may generate gases like ClO₂ or SO₂.[10]

  • Reagent Handling:

    • Oxidizing Agents (H₂O₂, NaOCl, Oxone®): Strong oxidizers. Avoid contact with flammable materials. Handle with care to prevent spills.[12]

    • Sodium Chlorite: A strong oxidizer that can form explosive mixtures with certain substances. Store away from combustible materials.

    • Solvents (DMF, DMSO): Can be absorbed through the skin. Handle with appropriate gloves.

    • Alkyl Halides: Many are irritants and lachrymators. Handle in a fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The scalable synthesis of long-chain alkyl methyl sulfones is readily achievable through well-established chemical transformations. The oxidation of alkyl methyl sulfides offers a direct route, with modern, green oxidants like H₂O₂ and NaOCl/NaClO₂ providing efficient and cost-effective solutions.[5][6] Alternatively, the alkylation of sodium methanesulfinate with long-chain alkyl halides provides a robust and highly reliable pathway to these targets, benefiting from the accessibility of the sulfinate precursor.[9] By carefully selecting the synthetic strategy based on precursor availability and scale, and by following the detailed protocols outlined, researchers can confidently and safely produce these important molecules for applications in drug discovery and beyond.

References

  • Li, R.-X., et al. (2024). Visible-Light Induced Radical Addition–Elimination Reaction for Constructing Allylic Sulfones from Sulfonyl Chlorides and Allyl Bromides. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Available at: [Link]

  • Wikipedia. (2023). Julia olefination. Available at: [Link]

  • Baran, P. S., et al. (2020). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Angewandte Chemie International Edition. Available at: [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Synthesis of Fluoroolefins via Julia-Kocienski Olefination. Chemical Reviews. Available at: [Link]

  • Kim, J., et al. (2023). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules. Available at: [Link]

  • Willis, M. C., et al. (2021). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. Nature Communications. Available at: [Link]

  • Knochel, P., & Krasovskiy, A. (2005). Alkylation of magnesium sulfinates: a direct transformation of functionalized aromatic/heteroaromatic halides into sulfones. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Available at: [Link]

  • Kupwade, R. V., et al. (2020). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Available at: [Link]

  • European Patent Office. (1992). Method for preparing sulfones - EP 0508424 A2. Available at: [Link]

  • Nevado, C. (2022). Metal- and photocatalytic approaches for C–S bond functionalization of sulfones. Chemical Society Reviews. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]

  • Wang, L., et al. (2024). Oxysulfonylation of Alkynes with Sodium Sulfinates to Access β-Keto Sulfones Catalyzed by BF₃·OEt₂. Molecules. Available at: [Link]

  • Ishihara, K., et al. (2010). Imide-Catalyzed Oxidation System: Sulfides to Sulfoxides and Sulfones. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of aryl sulfones under different reaction conditions. Available at: [Link]

  • Prakash, G. K. S., & Hu, J. (2007). Radical-mediated thiodesulfonylation of the vinyl sulfones: Access to (α-fluoro)vinyl sulfides. Journal of Fluorine Chemistry. Available at: [Link]

  • Baran, P. S. (2020). Modern Sulfone Synthesis Focused on SO₂ Surrogates. Baran Lab Group Meeting. Available at: [Link]

  • Kim, H. K., et al. (2021). Synthesis of alkyl sulfones via a photocatalytic multicomponent reaction of aryldiazo tetrafluoroborate salts, styrene derivatives, and sodium metabisulfite. Organic & Biomolecular Chemistry. Available at: [Link]

  • Long, E. R., et al. (2023). Towards an efficient selective oxidation of sulfides to sulfones by NiWO₄ and α-Ag₂WO₄. Applied Catalysis B: Environmental. Available at: [Link]

  • Li, Y., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Catalysts. Available at: [Link]

  • Procter, D. J., et al. (2022). One-Pot, Three-Component Synthesis of Sulfides Using a Sulfoxide Reagent as a Sulfur Dication Equivalent. ChemRxiv. Available at: [Link]

  • Gevorgyan, V., et al. (2025). A reagent to access methyl sulfones. Nature Communications. Available at: [Link]

  • Douglass, I. B. (1966). The reactions of amines and grignard reagents with sulfinyl sulfones. Oregon State University. Available at: [Link]

  • Lee, C. W. (2003). Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. Organic Letters. Available at: [Link]

  • ESPI Metals. (2015). Sulfur Safety Data Sheet. Available at: [Link]

  • Gevorgyan, V., et al. (2024). A New Reagent to Access Methyl Sulfones. ChemRxiv. Available at: [Link]

  • Plains All American. (2022). SULPHUR SAFETY DATA SHEET. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for Ethyl 10-Bromodecanoate

Executive Summary & Diagnostic The Challenge: Ethyl 10-bromodecanoate (EBD) is a valuable lipophilic linker used in drug development to attach decanoic acid tails to pharmacophores. However, its high boiling point (~134°...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic

The Challenge: Ethyl 10-bromodecanoate (EBD) is a valuable lipophilic linker used in drug development to attach decanoic acid tails to pharmacophores. However, its high boiling point (~134°C at 3 mmHg) and lack of distinct UV chromophores make it difficult to remove via standard evaporation or UV-triggered flash chromatography.

The Solution: Standard silica chromatography often fails because EBD co-elutes with lipophilic products. The most effective purification strategy utilizes Chemo-Selective Scavenging , exploiting the reactivity of the terminal bromide to drastically alter its polarity, rendering it easily separable.

Diagnostic Decision Matrix

Use this logic flow to select the correct purification method for your specific reaction mixture.

purification_logic Start Start: Unreacted EBD Present Scale What is the Reaction Scale? Start->Scale Large > 10 Grams Scale->Large Bulk Small < 10 Grams Scale->Small Research MethodA Method A: Vacuum Distillation (Kugelrohr) Large->MethodA Physical Separation ProdNature Is your Product an Amine? Small->ProdNature MethodB Method B: Solid-Phase Scavenging (Polymer-Supported Amine) ProdNature->MethodB Yes (Basic Product) MethodC Method C: Solution-Phase Scavenging (Morpholine + Acid Wash) ProdNature->MethodC No (Neutral/Acidic Product)

Figure 1: Decision matrix for selecting the optimal EBD removal strategy based on scale and product chemistry.

Technical Protocols

Method A: High-Vacuum Kugelrohr Distillation

Best For: Large scale (>10g) where chemical scavenging is cost-prohibitive. Mechanism: Physical separation based on boiling point differentials.

Technical Insight: EBD has a high boiling point. Standard rotovaps cannot achieve the vacuum required to distill it without heating the pot to decomposition temperatures (>150°C). A Kugelrohr (bulb-to-bulb) apparatus minimizes the path length, allowing distillation at lower effective temperatures.

Protocol:

  • Setup: Transfer the crude mixture to the source bulb of a Kugelrohr apparatus.

  • Vacuum: Apply high vacuum. You must achieve < 1 mmHg (Torr).

    • Note: At 3 mmHg, EBD boils at ~134°C. At 0.1 mmHg, this drops to ~90-100°C.

  • Rotation: Begin rotation to increase surface area.

  • Heating: Slowly ramp the oven temperature.

    • Target: 100°C - 120°C (at 0.5 mmHg).

  • Collection: EBD will distill into the cooled receiving bulb. The product (assuming MW > 400) will remain in the source bulb.

Method B: Solid-Phase Scavenging (The "Gold Standard")

Best For: High-value pharmaceutical intermediates, especially when the product contains amines (basic nitrogens). Mechanism: Nucleophilic substitution (


). A polymer-supported amine attacks the EBD bromide, tethering the impurity to the solid resin. Filtration removes the resin and the impurity.

Why this works: This method avoids aqueous workups that might wash away polar amine products. It is a "self-validating" purification—if the resin is filtered out, the bromide is gone.

Protocol:

  • Reagent Selection: Use Polystyrene-supported Benzylamine or TBD-methyl polystyrene (approx. loading 1.5 - 2.0 mmol/g).

  • Stoichiometry: Calculate the excess EBD (by NMR or theoretical mass). Add 3.0 equivalents of resin relative to the unreacted EBD.

  • Solvent: Dissolve crude mixture in THF, DMF, or DCM (swells the resin).

  • Incubation: Agitate gently (do not stir with magnetic bar, it grinds the resin) at 40-50°C for 4-12 hours .

    • Reaction:

      
      
      
  • Filtration: Filter the mixture through a fritted funnel or Celite pad.

  • Rinse: Wash the resin cake with DCM to recover any entrained product.

  • Result: The filtrate contains your pure product; the EBD is chemically bound to the waste resin.

Method C: Solution-Phase Scavenging (Morpholine Method)

Best For: Neutral products (Ethers, Amides) where an acidic wash is safe. Mechanism: EBD is reacted with a cheap secondary amine (Morpholine) to form a polar quaternary ammonium salt, which is then extracted into the aqueous phase.

scavenging_mechanism EBD Unreacted EBD (Lipophilic) Complex Quaternary Salt (Highly Polar/Ionic) EBD->Complex + Morpholine, Heat Morph Morpholine (Nucleophile) Morph->Complex Wash Acidic Wash (1M HCl) Complex->Wash Extraction Organic Organic Phase (Contains Product) Wash->Organic Product Remains Aqueous Aqueous Phase (Contains Scavenged EBD) Wash->Aqueous Removes Salt

Figure 2: Chemical transformation of lipophilic EBD into a water-soluble salt.

Protocol:

  • Add Scavenger: To the crude reaction mixture, add 2.0 - 5.0 equivalents of Morpholine relative to the unreacted EBD.

  • Heat: Stir at 60°C for 2-4 hours . Monitor by TLC (EBD spot should disappear).

  • Workup:

    • Dilute with Ethyl Acetate or DCM.

    • Wash 1: 1M HCl (Converts excess Morpholine and the new EBD-Morpholine adduct into water-soluble salts).

    • Wash 2: Brine.

    • Dry:

      
      , filter, and concentrate.
      
  • Result: EBD is removed in the aqueous acidic wash.

Data & Properties Reference

PropertyValueRelevance to Purification
Molecular Weight 279.22 g/mol Moderate size; not volatile enough for standard rotovap.
Boiling Point ~134°C @ 3 mmHgRequires high vacuum (Kugelrohr/Oil pump) to distill.
Solubility High in Hexane, DCM, EtOAcCo-elutes with lipophilic drugs on Silica.
UV Activity Low/NoneInvisible at 254nm. Requires staining.[1][2]
TLC Stain

or Iodine
Oxidizes the alkyl chain/ester.

Frequently Asked Questions (FAQ)

Q: I cannot see EBD on my TLC plate under UV. How do I track it? A: Ethyl 10-bromodecanoate lacks a conjugated


-system, making it UV inactive. You must  use a chemical stain.
  • Recommendation: Dip the plate in Permanganate (

    
    )  stain and heat with a heat gun.[2][3] EBD will appear as a bright yellow spot on a purple background. Alternatively, use an Iodine Chamber  (brown spots).[3]
    

Q: Can I use saponification (LiOH/NaOH) to remove it? A: Only if your target product does not contain an ester or other base-sensitive group. Saponification converts EBD into 10-bromodecanoic acid, which can be removed by a basic aqueous wash (


 on the ester). However, this risks hydrolyzing your product. The Amine Scavenging (Method B/C)  is safer for ester-containing products.

Q: Why not just use a longer silica column? A: EBD is a "greasy" ester. In standard Hexane/Ethyl Acetate gradients, it often streaks or co-elutes with other lipophilic molecules. If you must use chromatography, consider using Silver Nitrate Impregnated Silica (10% w/w


). The silver ions coordinate with the bromide, increasing the retention of EBD significantly compared to non-halogenated products.

References

  • Tokyo Chemical Industry (TCI). Ethyl 10-Bromodecanoate Product Specifications & SDS. (Accessed 2023).[4] Link

  • Sigma-Aldrich. Amine Scavenging Resins: Polymer-Supported Reagents for Organic Synthesis. (Accessed 2023).[4] Link

  • Organic Chemistry Portal. Synthesis of Alkyl Bromides and Purification Techniques. (Accessed 2023).[4] Link

  • Reach Devices. TLC Stains and Visualization of Alkyl Halides. (Accessed 2023).[4] Link

Sources

Optimization

Technical Support Center: Phase Transfer Catalysis in Fatty Acid Sulfone Synthesis

Executive Summary & System Overview Synthesis of fatty acid sulfones typically proceeds via two primary pathways: (A) Oxidative Transformation of fatty acid sulfides using hydrogen peroxide ( ) and a transition metal cat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & System Overview

Synthesis of fatty acid sulfones typically proceeds via two primary pathways: (A) Oxidative Transformation of fatty acid sulfides using hydrogen peroxide (


) and a transition metal catalyst (e.g., Tungstate) mediated by a Phase Transfer Catalyst (PTC), or (B) Nucleophilic Substitution  of halo-fatty acids with sulfinate salts.

This guide focuses heavily on Pathway A (Oxidation) as it is the industry standard for "green" synthesis but presents unique multiphase challenges due to the surfactant nature of fatty acid derivatives.

The Mechanistic Core (Pathway A)

The reaction relies on the in situ formation of an active peroxotungstate species in the aqueous phase, which is then shuttled into the organic phase (where the fatty acid sulfide resides) by the PTC.

PTC_Mechanism cluster_aqueous Aqueous Phase (pH 2-3) cluster_interface Interface cluster_organic Organic Phase (Fatty Acid Lipids) H2O2 H2O2 W_active [W2O11]2- (Active Peroxotungstate) H2O2->W_active Activation WO4 Na2WO4 (Tungstate) WO4->W_active IonPair [Q+]2[W2O11]2- (Lipophilic Ion Pair) W_active->IonPair Ion Pairing Q_aq Q+ (PTC Cation) Q_aq->IonPair Sulfide R-S-R' (Sulfide) IonPair->Sulfide Oxidation 1 Q_org Q+ (Recycled) IonPair->Q_org Release Sulfoxide R-SO-R' (Sulfoxide) Sulfide->Sulfoxide Sulfone R-SO2-R' (Sulfone) Sulfoxide->Sulfone Oxidation 2 Q_org->Q_aq Return to Aq

Figure 1: The catalytic cycle for the Tungstate-mediated PTC oxidation of sulfides. Note the critical role of the quaternary ammonium cation (


) in shuttling the active oxidant 

across the interface.

Troubleshooting Guide: Oxidation Pathway

Issue 1: Reaction Stalls at the Sulfoxide Stage

Symptom: TLC or GC analysis shows rapid conversion of Sulfide


 Sulfoxide, but the Sulfoxide 

Sulfone step is extremely slow or non-existent.

Root Cause Analysis:

  • Electrophilicity Drop: Sulfoxides are less nucleophilic than sulfides. The oxidant species must be highly electrophilic to complete the second oxidation.

  • pH Drift: The formation of the active peroxotungstate species (

    
     or 
    
    
    
    ) is highly pH-dependent. If the aqueous phase becomes too basic (or insufficiently acidic), the active species decomposes.
  • Catalyst Lipophilicity: For long-chain fatty acids (C12+), a standard catalyst like TBAB (Tetrabutylammonium bromide) may not be lipophilic enough to drag the oxidant deep into the viscous lipid phase.

Corrective Actions:

  • Acidify the Aqueous Phase: Ensure the aqueous phase pH is maintained between 2.0 and 3.0 . Add dilute

    
     or 
    
    
    
    . The phosphate anion often acts as a co-ligand, stabilizing the peroxo-complex (Ishii-Venturello chemistry).
  • Switch Catalyst: Upgrade from TBAB to Aliquat 336 (Methyltrioctylammonium chloride). The longer alkyl chains (C8) on the nitrogen increase the solubility of the ion pair in the fatty acid phase.

  • Temperature Boost: The second oxidation step has a higher activation energy. Increase temperature to 60–70°C once the sulfoxide is formed.

Issue 2: Severe Emulsion Formation

Symptom: Post-reaction, the organic and aqueous layers refuse to separate. This is common because fatty acid derivatives act as surfactants (soaps).

Root Cause Analysis:

  • High Shear: Vigorous stirring is required for PTC, but it creates micro-emulsions with fatty acid tails.

  • Viscosity: High concentration of fatty acid sulfones increases organic phase viscosity, trapping water droplets.

Corrective Actions:

  • Salting Out: Saturate the aqueous phase with NaCl or

    
     . This increases the ionic strength, forcing the organic phase to separate.
    
  • Co-Solvent Addition: Dilute the organic phase with a non-polar solvent like Toluene or Ethyl Acetate (if compatible) to lower viscosity and density difference.

  • Hot Separation: Perform the phase separation while the mixture is hot (>50°C). Sulfones often crystallize or solidify at room temperature, locking the emulsion in place.

Issue 3: Catalyst Poisoning / Deactivation

Symptom: Reaction starts well but stops at 50% conversion regardless of time. Adding more


 does not help.

Root Cause Analysis:

  • Anion Exchange Competition: If the reaction generates halide ions (unlikely in pure oxidation, but possible if starting from halo-acids) or if the aqueous phase has high concentrations of "soft" anions (like Iodide or Perchlorate), these anions will pair with the

    
     catalyst more strongly than the oxidant, locking the catalyst in the organic phase as an inactive species.
    

Corrective Actions:

  • Anion Screen: Ensure no Iodide (

    
    ) or Perchlorate (
    
    
    
    ) sources are present. Sulfate (
    
    
    ) is generally safe.
  • Catalyst Refresh: Add a fresh 0.5 mol% equivalent of PTC.

Alternative Workflow: Sulfinate Alkylation

Use this pathway if the oxidation route degrades sensitive functional groups on the fatty acid chain.

Reaction:


 (Halo-Fatty Acid) + 

(Sulfinate)

FAQ: Nucleophilic Substitution Issues

Q: Why am I getting O-alkylation (Sulfinate ester) instead of S-alkylation (Sulfone)?

  • A: Sulfinate anions are ambident nucleophiles.

    • Hard/Soft Acid Base Theory: The Sulfur atom is "softer" than the Oxygen.

    • Solution: Use a "soft" leaving group on the fatty acid (Bromide or Iodide rather than Chloride). Use a protic solvent or a hydrated PTC system; water creates a hydration shell around the Oxygen, shielding it and favoring S-attack.

Q: The reaction is extremely slow with long-chain fatty bromides.

  • A: This is a steric and solubility issue.

    • Solution: Use a "spacer" catalyst. Tetrabutylammonium Iodide (TBAI) is excellent here. The Iodide acts as a nucleophilic catalyst (Finkelstein reaction in situ), converting alkyl bromides to more reactive alkyl iodides, while the TBA cation solubilizes the sulfinate.

Validated Protocol: Green Oxidation of Fatty Acid Sulfides

Objective: Synthesis of 10g Lauryl Methyl Sulfone from Lauryl Methyl Sulfide.

Reagents:

  • Substrate: Lauryl Methyl Sulfide (10g, ~46 mmol)

  • Oxidant: 30%

    
     (12g, ~105 mmol, 2.3 equiv)
    
  • Catalyst (Metal):

    
     (150 mg, 1 mol%)
    
  • Catalyst (PTC): Aliquat 336 (400 mg, ~2 mol%)

  • Acid Additive: Phenylphosphonic acid (optional promoter) or dilute

    
    .
    

Step-by-Step Procedure:

  • Catalyst Preparation: In a 100mL round-bottom flask, dissolve

    
     and the acidic additive in 10mL water. Adjust pH to ~2.5.
    
  • Biphasic Setup: Add the Aliquat 336 and the Lauryl Methyl Sulfide. If the sulfide is solid, melt it gently or add 10mL Toluene.

  • Oxidant Addition: Heat the mixture to 45°C with vigorous stirring (1000 RPM). Add

    
     dropwise over 30 minutes. Caution: Exothermic.
    
  • Reaction Phase:

    • Raise temperature to 65°C.

    • Monitor via TLC (Hexane/EtOAc 8:2). Sulfide (

      
      ) disappears first; Sulfoxide (
      
      
      
      ) appears and then converts to Sulfone (
      
      
      ).
  • Work-up:

    • Cool to 50°C.

    • Add 20mL saturated

      
       (warm) to break emulsion.
      
    • Separate organic layer. Wash with water (

      
      ).
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Methanol/Water if necessary.

Data & Catalyst Selection

The choice of Phase Transfer Catalyst is critical based on the chain length of your fatty acid substrate.

Table 1: Catalyst Performance Matrix (Fatty Acid Substrates)

Substrate Chain LengthRecommended CatalystLipophilicityAnion PreferenceNotes
Short (C4 - C8) TBAB (Tetrabutylammonium Bromide)ModerateBromideEasy to wash out with water.
Medium (C10 - C14) TOAB (Tetraoctylammonium Bromide)HighBromideGood balance of activity and cost.
Long (C16 - C22) Aliquat 336 (Methyltrioctylammonium Cl)Very HighChlorideLiquid at RT; forms tight ion pairs in non-polar media.
Sensitive/Unstable 18-Crown-6N/ANaked AnionExpensive; use for nucleophilic substitution (alkylation) route only.
Decision Logic for Troubleshooting

Troubleshooting_Logic Start Problem Detected Check_TLC Check TLC/GC Start->Check_TLC Stuck_Sulfoxide Issue: Low Electrophilicity Check_TLC->Stuck_Sulfoxide Stalled at Intermediate Low_Conversion Issue: Phase Transfer Failure Check_TLC->Low_Conversion Substrate Unreacted Action_Acid Action: Lower pH to 2.0 Add Phosphate Ligand Stuck_Sulfoxide->Action_Acid Action_Temp Action: Increase Temp >60°C Stuck_Sulfoxide->Action_Temp Check_Stir Check Stirring (Is it an emulsion?) Low_Conversion->Check_Stir Action_Speed Action: Increase RPM Change to Aliquat 336 Check_Stir->Action_Speed No Emulsion Action_Emulsion Action: Add NaCl (Salting Out) Use Toluene Co-solvent Check_Stir->Action_Emulsion Severe Emulsion

Figure 2: Logic flow for diagnosing reaction failures in PTC sulfone synthesis.

References

  • Sato, K., et al. "A Halide-Free Method for Olefin Epoxidation with 30% Hydrogen Peroxide." Journal of Organic Chemistry, 1996. Link (Foundational paper on Tungstate/PTC oxidation).

  • Noyori, R., et al. "Green Oxidation with Aqueous Hydrogen Peroxide." Chemical Communications, 2003. Link (Establishes the green chemistry standard for this reaction).

  • Grigoropoulou, G., & Clark, J. H. "Solvent-free oxidation of primary alcohols and sulfides using a tungstate-based catalyst." Green Chemistry, 2006. Link (Relevant for fatty acid solvent-free conditions).

  • Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts."[1] Journal of the American Chemical Society, 1971. Link (The definitive mechanism reference).

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Alkyl Mesyl Sulfone Synthesis

Welcome to the Technical Support Center for professionals engaged in the synthesis of alkyl mesyl sulfones. This guide is designed to provide in-depth, practical solutions to common challenges encountered during these sy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for professionals engaged in the synthesis of alkyl mesyl sulfones. This guide is designed to provide in-depth, practical solutions to common challenges encountered during these syntheses, with a specific focus on the critical parameter of reaction temperature. As researchers, scientists, and drug development professionals, you understand that precise temperature control is paramount for achieving optimal yield, purity, and reaction kinetics.[1][2] This resource moves beyond theoretical knowledge to offer field-proven insights and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding temperature optimization in alkyl mesyl sulfone synthesis.

Q1: What are the primary synthetic routes for alkyl mesyl sulfones, and how does temperature typically influence them?

A1: The two most prevalent methods for synthesizing alkyl mesyl sulfones are:

  • Oxidation of the corresponding alkyl mesyl sulfide: This is a direct and widely used method.[3][4][5][6] Temperature is a critical factor in controlling the extent of oxidation. Insufficient temperature can lead to incomplete conversion, leaving the starting sulfide or the intermediate sulfoxide as a major contaminant. Conversely, excessive heat can promote over-oxidation or thermal decomposition of the desired sulfone.[7][8][9] The chemoselectivity between the sulfoxide and the sulfone can often be controlled by adjusting the reaction temperature.[4]

  • Nucleophilic substitution of an alkyl mesylate with a sulfinate salt: This approach involves the formation of a C-S bond.[10] Temperature plays a crucial role in the rate of this SN2 reaction.[11] Higher temperatures generally increase the reaction rate, but can also favor competing elimination (E2) reactions, especially with secondary and tertiary alkyl mesylates, leading to the formation of undesired alkene byproducts.[11][12]

Q2: My reaction to oxidize an alkyl mesyl sulfide to the sulfone is sluggish. Can I simply increase the temperature?

A2: While increasing the temperature will likely increase the reaction rate, it must be done cautiously.[13][14] Before raising the temperature, consider the following:

  • Thermal Stability: Alkyl mesyl sulfones, particularly certain cyclic or structurally complex ones, can be susceptible to thermal decomposition.[7][8][9] The onset of thermal decomposition for some acyclic aliphatic sulfones can be above 350°C, while for certain five-membered cyclic sulfones, it can be below 300°C.[7][8][9] It is crucial to have an understanding of the thermal stability of your specific target molecule.

  • Oxidant Reactivity: The reactivity of your chosen oxidizing agent is temperature-dependent. For some systems, a modest increase in temperature can lead to a significant increase in oxidation potential, potentially causing over-oxidation to unwanted byproducts or decomposition.[15]

  • Solvent Boiling Point: Ensure your reaction temperature does not exceed the boiling point of your solvent, as this can lead to pressure buildup and unsafe conditions.

A systematic approach, such as a small-scale temperature screening experiment, is recommended before implementing a significant temperature increase on a larger scale.

Q3: I am observing significant amounts of an alkene byproduct in my synthesis of an alkyl mesyl sulfone via the sulfinate salt route. What is the likely cause and how can I mitigate it?

A3: The formation of an alkene byproduct is a strong indicator that an elimination reaction (E2) is competing with the desired nucleophilic substitution (SN2).[11][12] This is often exacerbated by:

  • High Reaction Temperatures: As a general rule, higher temperatures favor elimination over substitution.[11]

  • Sterically Hindered Substrates: Secondary and tertiary alkyl mesylates are more prone to elimination.

  • Strong, Bulky Bases: If your sulfinate salt is particularly basic or if other basic species are present, this can promote elimination.

To mitigate this, consider the following:

  • Lower the Reaction Temperature: This is often the most effective solution. SN2 reactions can often proceed, albeit more slowly, at lower temperatures where the activation energy for elimination is not readily overcome.[11]

  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or acetonitrile generally favor SN2 reactions.

  • Less Hindered Base/Nucleophile: If possible, using a less sterically hindered sulfinate may help.

Q4: How does reaction scale-up affect temperature control and optimization?

A4: Scaling up a reaction presents significant challenges for temperature management.[14][16][17] Key considerations include:

  • Surface Area to Volume Ratio: As the reaction volume increases, the surface area to volume ratio decreases.[16] This makes it more difficult to dissipate heat, especially for exothermic reactions.[14][16] A reaction that is easily controlled at 100 mL may become dangerously exothermic at 10 L.

  • Heat Transfer: Efficient heat transfer is crucial.[18] Ensure your reactor has adequate cooling/heating capacity and that stirring is efficient to prevent the formation of hot spots.[14][18]

  • Addition Rates: For exothermic reactions, the rate of reagent addition must be carefully controlled to avoid a rapid temperature increase that can lead to a runaway reaction.[13][19] Never add reagents faster than the reactor's ability to dissipate the generated heat.[13]

It is a best practice to scale up reactions incrementally (e.g., no more than a three-fold increase at each step) and to re-evaluate temperature profiles at each stage.[14]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the optimization of reaction temperature for alkyl mesyl sulfone synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient Temperature: The reaction may not have enough thermal energy to overcome the activation energy barrier. 2. Poor Reagent Reactivity: The chosen oxidant or nucleophile may be too weak for the substrate under the current conditions. 3. Catalyst Inactivity (if applicable): A catalyst may be poisoned or not functioning correctly.1. Systematic Temperature Increase: Incrementally increase the reaction temperature in small steps (e.g., 5-10°C) and monitor the reaction progress by TLC or LC-MS.[15] 2. Re-evaluate Reagents: Consider a more potent oxidizing agent or a more nucleophilic sulfinate salt. 3. Catalyst Check: If using a catalyst, ensure its integrity and consider a fresh batch.
Formation of Sulfoxide Intermediate (in oxidation reactions) 1. Incomplete Oxidation: The reaction has not proceeded to completion. 2. Insufficient Oxidant: The stoichiometry of the oxidizing agent may be too low. 3. Temperature Too Low: The second oxidation step (sulfoxide to sulfone) may require a higher activation energy.1. Increase Reaction Time: Continue to monitor the reaction to see if the sulfoxide is converted to the sulfone over a longer period. 2. Add More Oxidant: Add a small excess of the oxidizing agent and continue to monitor. 3. Increase Temperature: A modest increase in temperature can often promote the conversion of the sulfoxide to the sulfone.[15]
Product Decomposition 1. Excessive Temperature: The reaction temperature exceeds the thermal stability of the product.[7][8][9] 2. Prolonged Reaction Time at Elevated Temperature: Even at a seemingly safe temperature, extended reaction times can lead to degradation.1. Lower Reaction Temperature: Immediately reduce the temperature and conduct further optimization at a lower set point. 2. Reduce Reaction Time: Once the optimal temperature is identified, determine the minimum time required for complete conversion to minimize exposure to heat.
Formation of Multiple Byproducts 1. Temperature Too High: High temperatures can activate alternative reaction pathways, leading to side reactions.[13] 2. Reaction with Solvent: At elevated temperatures, the solvent may begin to participate in the reaction. 3. Decomposition of Starting Materials: The starting materials themselves may be unstable at the reaction temperature.1. Screen Lower Temperatures: Perform a series of small-scale reactions at lower temperatures to identify a range that favors the desired product. 2. Solvent Screening: Consider alternative, more inert solvents with appropriate boiling points. 3. Assess Starting Material Stability: Confirm the thermal stability of your starting materials under the reaction conditions.

Experimental Protocols

Protocol 1: Temperature Screening for the Oxidation of an Alkyl Mesyl Sulfide

This protocol outlines a parallel screening approach to efficiently identify a suitable reaction temperature.

1. Preparation: a. In an array of reaction vials, each equipped with a magnetic stir bar, add the alkyl mesyl sulfide (1.0 eq) and the chosen solvent. b. In a separate stock solution, dissolve the oxidizing agent (e.g., m-CPBA or hydrogen peroxide, 2.2 eq) in the same solvent.

2. Reaction Setup: a. Place the reaction vials in separate heating blocks or a parallel synthesis reactor set to different temperatures (e.g., 25°C, 40°C, 55°C, 70°C). b. Allow the sulfide solutions to equilibrate to the set temperatures.

3. Initiation and Monitoring: a. Add the oxidizing agent stock solution to each vial simultaneously. b. At regular intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction. c. Quench the aliquot (e.g., with aqueous sodium thiosulfate for m-CPBA) and analyze by TLC or LC-MS to determine the relative amounts of starting material, sulfoxide, and sulfone.

4. Analysis: a. Compare the results across the different temperatures to identify the condition that provides the best conversion to the sulfone with minimal byproduct formation in a reasonable timeframe.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in alkyl mesyl sulfone synthesis.

G start Reaction Outcome Unsatisfactory low_conversion Low or No Conversion start->low_conversion byproducts Significant Byproducts start->byproducts decomposition Product Decomposition start->decomposition temp_too_low Temperature Too Low? low_conversion->temp_too_low reagent_issue Reagent/Catalyst Issue? low_conversion->reagent_issue temp_too_high Temperature Too High? byproducts->temp_too_high elimination Elimination (E2) Favored? byproducts->elimination thermal_instability Thermal Instability? decomposition->thermal_instability temp_too_low->reagent_issue No increase_temp Incrementally Increase Temp temp_too_low->increase_temp Yes check_reagents Verify Reagent/Catalyst Activity reagent_issue->check_reagents Yes temp_too_high->elimination No decrease_temp Systematically Decrease Temp temp_too_high->decrease_temp Yes optimize_conditions Consider Lower Temp, Different Solvent/Base elimination->optimize_conditions Yes run_at_lower_temp Run at Lower Temp, Reduce Reaction Time thermal_instability->run_at_lower_temp Yes

Caption: Troubleshooting workflow for optimizing alkyl mesyl sulfone synthesis.

Best Practices for Temperature Control

  • Accurate Measurement: Always measure the internal reaction temperature, not the temperature of the heating bath.[13][14] There can be a significant difference between the two.

  • Efficient Stirring: Ensure consistent and efficient stirring to maintain a homogenous temperature throughout the reaction mixture and prevent the formation of localized hot spots.[14]

  • Controlled Heating and Cooling: Use reliable temperature control equipment such as automated laboratory reactors or well-calibrated oil baths with electronic controllers.[20][21] For reactions below ambient temperature, utilize appropriate cooling baths (e.g., ice-water, dry ice-acetone).[22]

  • Insulation: For very low or high-temperature reactions, insulating the reaction vessel can help maintain a stable temperature and improve energy efficiency.[20]

By systematically approaching temperature as a critical variable and applying the principles and troubleshooting strategies outlined in this guide, you can significantly improve the outcome of your alkyl mesyl sulfone syntheses.

References

  • van der Westhuizen, J., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. Available at: [Link]

  • van der Westhuizen, J., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. ResearchGate. Available at: [Link]

  • American Chemical Society. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. ACS Publications. Available at: [Link]

  • X-Terra Environmental Services. (2025). Best Practices for Working with Chemical Reactions in the Lab. X-Terra. Available at: [Link]

  • MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. Available at: [Link]

  • Stanford University. (2023). Scale Up Safety_FINAL. Stanford Environmental Health & Safety. Available at: [Link]

  • Chemical Processing. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Chemical Processing. Available at: [Link]

  • ResearchGate. (2025). Modeling and Scale-Up of Mixing- and Temperature-Sensitive Chemical Reactions. ResearchGate. Available at: [Link]

  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

  • MDPI. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. Available at: [Link]

  • SciSpace. (1977). On the Thermal Decomposition of Thiobenzophenone S-Oxide. SciSpace. Available at: [Link]

  • Fluorotherm. (2025). Temperature Control and Efficiency in Chemical Processing. Fluorotherm. Available at: [Link]

  • Forberg Smith. (2025). 3 Powerful Ways Temperature Control in Chemical Plants Boost Efficiency. Forberg Smith. Available at: [Link]

  • Radleys. (n.d.). Best ways to improving your temperature control. Radleys. Available at: [Link]

  • Asian Journal of Chemistry. (2014). Synthesis and Quality Control of 3,3'-Diamino Diphenyl Sulfone by High Performance Liquid Chromatography. Asian Journal of Chemistry. Available at: [Link]

  • De Gruyter. (n.d.). Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate. De Gruyter. Available at: [Link]

  • Lab Unlimited. (n.d.). Optimal-Temperature-Control-of-Reactors. Lab Unlimited. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • PMC. (n.d.). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. PMC. Available at: [Link]

  • ResearchGate. (2025). SULFOXIDES AND SULFONES: REVIEW. ResearchGate. Available at: [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]

  • PMC. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC. Available at: [Link]

  • University of Babylon. (n.d.). Experiments of Organic Chemistry. University of Babylon. Available at: [Link]

  • Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis. Mettler Toledo. Available at: [Link]

  • The Islamic University, Gaza. (2018). Organic Chemistry Laboratory Experiments Stage 2. The Islamic University, Gaza. Available at: [Link]

  • Google Patents. (1994). A process for preparing sulfones. Google Patents.
  • Moodle@Units. (n.d.). Conducting Reactions Below Room Temperature. Moodle@Units. Available at: [Link]

  • LibreTexts. (n.d.). 9.2. Common nucleophilic substitution reactions. LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Alkyl sulfone substrate scope. ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (2019). Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols. Taylor & Francis Online. Available at: [Link]

  • Beilstein Journals. (2015). Design and synthesis of polycyclic sulfones via Diels–Alder reaction and ring-rearrangement metathesis as key steps. Beilstein Journals. Available at: [Link]

  • Journal of Applicable Chemistry. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Applicable Chemistry. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of Cyclic Sulfones by Ring-Closing Metathesis. ACS Publications. Available at: [Link]

  • Chemistry Learner. (n.d.). Sulfone: Formula, Structure, Synthesis, and Reactions. Chemistry Learner. Available at: [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Chemistry Steps. Available at: [Link]

  • Master Organic Chemistry. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. Available at: [Link]

Sources

Optimization

Alternative reagents to sodium methanesulfinate for sulfone introduction

Topic: Alternatives to Sodium Methanesulfinate ( ) for Sulfone Introduction Role: Senior Application Scientist Status: Active Support Executive Summary & Reagent Selection Matrix User Query: "I am experiencing low yields...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternatives to Sodium Methanesulfinate (


) for Sulfone Introduction
Role:  Senior Application Scientist
Status:  Active Support

Executive Summary & Reagent Selection Matrix

User Query: "I am experiencing low yields and solubility issues using sodium methanesulfinate for radical sulfone introduction. What are my alternatives?"

Scientist's Analysis: Sodium methanesulfinate is the classical reagent for introducing methyl sulfone motifs, particularly via radical pathways (Minisci-type reactions). However, its high polarity often leads to poor solubility in organic solvents, necessitating mixed aqueous systems that can hamper reactivity with lipophilic substrates. Furthermore, it lacks modularity if you need to vary the R-group beyond methyl.

We recommend three primary classes of alternatives depending on your specific mechanism (Radical vs. Ionic) and substrate class.

Reagent Selection Guide
Reagent ClassPrimary RepresentativeBest Use CaseKey AdvantageCritical Limitation
Zinc Sulfinates Zn(SO₂R)₂ (Baran Reagents)Radical C-H Functionalization of HeterocyclesHigh lipophilicity; no "solubility tax"; air-stable.Stoichiometry requires calculation (often exist as hydrates/ZnCl₂ complexes).
DABSO DABCO·(SO₂)₂ Modular Synthesis (Coupling R-M + R'-X)"Solid SO₂" source; avoids toxic gas; highly modular.Requires organometallic precursors (Grignard/Lithium).
Sulfonyl Hydrazides R-SO₂NHNH₂ Electrochemical or Oxidative CouplingOdorless; stable solid; excellent for vinyl sulfones.Requires oxidant or electrochemical cell; N₂ byproduct.
Sodium Metabisulfite Na₂S₂O₅ Radical Cascades / Diazonium CouplingExtremely cheap SO₂ surrogate for aqueous systems.Limited solubility in non-polar solvents; acidic mechanism.
Decision Logic (Visualized)

ReagentSelection Start Start: What is your reaction type? Mech Mechanism? Start->Mech Radical Radical (C-H Functionalization) Mech->Radical Innate C-H Func. Ionic Ionic/Cross-Coupling Mech->Ionic Halide/Organometallic Zn Use Zinc Sulfinates (Baran Reagents) Radical->Zn Lipophilic Substrate Hydrazide Use Sulfonyl Hydrazides (Electrochemical/Oxidant) Radical->Hydrazide Electrochem/Green Chem DABSO Use DABSO (SO2 Insertion) Ionic->DABSO Modular Installation

Figure 1: Decision matrix for selecting the appropriate sulfonylating reagent based on reaction mechanism.

Module: Zinc Sulfinates (The "Baran Reagents")

Context: Developed to overcome the "solubility tax" of sodium salts. Zinc sulfinates (e.g., Zinc Methanesulfinate, DFMS) are less polar and dissolve better in organic solvents like DCM or DCE/Water mixtures, facilitating radical transfer to lipophilic heterocycles.

Troubleshooting Guide

Q1: My reaction with Zinc Methanesulfinate is stalling despite using the standard protocol. Why?

  • Diagnosis: This is often an issue of oxidant initiation or stoichiometry .

  • Solution:

    • Oxidant Switch: If using TBHP (tert-butyl hydroperoxide), ensure it is the aqueous 70% solution, not the solution in decane, as the water trace actually aids the phase transfer in these specific radical reactions.

    • Stoichiometry Check: Commercial Zinc Sulfinates often contain trapped water or

      
       impurities (up to 1 eq). This does not harm the reaction but dilutes the active reagent.
      
    • Action: Increase reagent loading to 3.0 equivalents relative to the heterocycle.

Q2: How do I synthesize Zinc Methanesulfinate if I can't buy it?

  • Protocol: You can synthesize it directly from methanesulfonyl chloride.[1]

Standard Operating Procedure (SOP): Synthesis of Zinc Methanesulfinate

  • Charge: Suspend Zn dust (2.0 eq) in water (concentration ~1.5 M relative to sulfonyl chloride).

  • Addition: Add Methanesulfonyl chloride (1.0 eq) dropwise at 0 °C.

  • Reaction: Stir vigorously for 12 hours at room temperature.

  • Workup: Filter unreacted Zn. Concentrate the filtrate to dryness.

  • Purification: Triturate the solid with acetone/ether to remove excess water/salts.

  • Validation: Check by ¹H NMR (

    
    ). Methyl peak should be distinct from the starting chloride.
    

Module: DABSO (Bis(sulfur dioxide)-DABCO)[2][3]

Context: If your goal is not just "methylation" but introducing a sulfone linker between two custom R-groups (e.g.,


), DABSO acts as a bench-stable source of 

gas. It allows you to capture an organometallic reagent (R-MgBr) to form a sulfinate, which then attacks an electrophile (Me-I).
Mechanism of Action

DABSO_Mech DABSO DABSO (Solid SO2 Source) Sulfinate Metal Sulfinate (R-SO2-M) DABSO->Sulfinate + RM (Release SO2) RM Organometallic (R-MgBr or R-Li) RM->Sulfinate Product Sulfone (R-SO2-R') Sulfinate->Product + Elec (S-Alkylation) Elec Electrophile (Me-I, Bn-Br)

Figure 2: DABSO-mediated sulfone synthesis via in-situ sulfinate formation.

Troubleshooting Guide

Q1: I am seeing low yields in the second step (alkylation). The sulfinate forms, but doesn't couple.

  • Diagnosis: Metal sulfinates (

    
    ) are ambident nucleophiles (can react at O or S). Hard electrophiles may favor O-alkylation (sulfinic esters) over S-alkylation (sulfones).
    
  • Solution:

    • Solvent Switch: Use polar aprotic solvents (DMF or DMSO) for the alkylation step to favor S-alkylation (Soft-Soft interaction).

    • Temperature: Heat the alkylation step to 60–80 °C.

    • Additives: If using a weak electrophile, adding a catalytic amount of Tetrabutylammonium iodide (TBAI) can activate the alkyl halide via Finkelstein exchange.

Q2: Can I use DABSO with palladium catalysis?

  • Answer: Yes. This is the Willis Coupling .

  • Protocol Insight: You can couple Aryl Iodides + DABSO + Hydrazines/Alkyl Halides.

    • Critical Parameter: You must use a Pd catalyst capable of oxidative addition to the Ar-I before SO2 coordination poisons the catalyst. Bulky phosphine ligands (like CataCXium A) are often required.

Module: Sulfonyl Hydrazides

Context: These are excellent shelf-stable alternatives to sodium salts. They are particularly useful for electrochemical synthesis or reactions where you want to avoid metal waste.

Troubleshooting Guide

Q1: The reaction is vigorous and gas is evolving, but no product is forming.

  • Diagnosis: Rapid decomposition of the hydrazide (

    
    ) is releasing 
    
    
    
    and
    
    
    faster than the radical can be trapped by your substrate.
  • Solution:

    • Slow Addition: Do not add the oxidant (e.g., TBP,

      
      ) all at once. Syringe pump addition of the oxidant matches the radical generation rate to the trapping rate.
      
    • Temperature: Lower the temperature. While thermal decomposition requires heat, oxidant-mediated decomposition can often proceed at RT.

Q2: How do I remove the byproduct smell?

  • Correction: Sulfonyl hydrazides are generally odorless compared to thiols. If you smell sulfur, you are likely generating disulfides via disproportionation. Ensure you have sufficient oxidant to drive the reaction to the sulfone state (

    
    ) rather than reducing to sulfide.
    

References

  • Zinc Sulfinates (Baran Reagents): Fujiwara, Y., et al. "Practical and innate carbon–hydrogen functionalization of heterocycles."[2] Nature2012 , 492, 95–99.[2]

  • DABSO Introduction: Woolven, H., et al. "DABCO-bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis." Organic Letters2011 , 13, 4876–4879.

  • DABSO Sulfone Synthesis: Deeming, A. S., et al. "DABSO-Based, Three-Component, One-Pot Sulfone Synthesis."[3] Organic Letters2014 , 16, 150–153.[3]

  • Sulfonyl Hydrazides Review: Tang, X., et al. "Sulfonyl Hydrazides as Versatile Sulfonyl Sources in Organic Synthesis."[4] Chemical Reviews2021 , 121, 1028–1070.

  • Sodium Metabisulfite: Saavedra, B., et al. "Multicomponent Synthesis of Sulfones... from Triarylbismuthines and Sodium Metabisulfite."[5] European Journal of Organic Chemistry2020 .

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Long-Chain Nucleophilic Substitutions

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address the challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address the challenges of steric hindrance in long-chain nucleophilic substitution reactions. Our goal is to equip you with the knowledge to diagnose experimental issues and implement effective solutions, ensuring the success of your synthetic endeavors.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations grounded in reaction kinetics and proven solutions from the field.

Problem 1: Low or No Product Yield in a Standard SN2 Reaction

You're attempting a nucleophilic substitution on a long-chain alkyl halide with a primary or secondary carbon center, but the reaction yield is disappointingly low, or you're recovering mostly starting material.

Possible Cause: Severe steric hindrance at the reaction center is impeding the backside attack of the nucleophile, a critical step in the SN2 mechanism.[1][2][3][4][5] The bulky alkyl chain and potentially bulky nucleophiles create a congested transition state, significantly slowing down the reaction rate.[1][2][3][5]

Solutions & Scientific Rationale:

  • Optimize Reaction Conditions:

    • Solvent Choice: Switch to a polar aprotic solvent such as acetone, DMSO, or DMF.[3][6] These solvents do not solvate the nucleophile as strongly as polar protic solvents (like water or alcohols), leaving it "naked" and more reactive.[3][5] For instance, the reaction between bromoethane and potassium iodide is reported to be 500 times faster in acetone than in methanol.

    • Temperature: While increasing the temperature can sometimes overcome the activation energy barrier, be cautious. For substrates prone to elimination, this can favor the competing E2 pathway, especially with strong, bulky bases.[7][8]

    • Concentration: In some cases, particularly for reactions like the Mitsunobu reaction, using higher concentrations of reactants can lead to a significant rate increase.[9]

  • Enhance Nucleophilicity:

    • If possible, switch to a stronger, less sterically hindered nucleophile. Nucleophilicity generally increases with basicity and polarizability.[2] For example, iodide (I⁻) is an excellent nucleophile and a good leaving group, making it ideal for substitution reactions.[2]

  • Improve the Leaving Group:

    • A better leaving group will lower the energy of the transition state and accelerate the reaction.[10] If your substrate has a chloride or bromide, converting it to an iodide via the Finkelstein reaction can be a strategic move. Tosylates and mesylates are also excellent leaving groups.

  • Employ Phase-Transfer Catalysis (PTC):

    • PTC is particularly useful when the nucleophile is an ionic species soluble in an aqueous phase, while the long-chain substrate is soluble in an organic phase.[11][12] A phase-transfer catalyst, such as a quaternary ammonium salt, transports the nucleophile into the organic phase to react with the substrate.[11][13] This method can lead to faster reactions, higher yields, and milder reaction conditions.[12]

Problem 2: Predominance of Elimination (E2) Products

Instead of the desired substitution product, you are primarily isolating an alkene, the result of an E2 elimination reaction.

Possible Cause: This issue is common when using a strong, sterically hindered base as a nucleophile with a secondary or tertiary alkyl halide.[7][8] The base finds it easier to abstract a proton from a beta-carbon than to perform a backside attack on the sterically crowded electrophilic carbon.[7][14]

Solutions & Scientific Rationale:

  • Use a Less Hindered, More Nucleophilic Reagent:

    • Opt for a nucleophile that is a weak base but a strong nucleophile. For example, azide (N₃⁻), cyanide (CN⁻), or halides like iodide (I⁻) are good choices that favor substitution over elimination.[2]

  • Modify Reaction Conditions:

    • Lower the Temperature: E2 reactions often have a higher activation energy than SN2 reactions. Running the reaction at a lower temperature can favor the substitution pathway.

    • Choose a Non-Basic Nucleophile: If the goal is to introduce an oxygen atom, consider using a carboxylate anion as the nucleophile, which is less basic than an alkoxide.

  • Consider an Alternative Synthetic Route:

    • If direct SN2 is consistently failing, the Mitsunobu reaction provides an excellent alternative for converting primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.[9][15][16] This reaction avoids the use of a strong base and works well even with some sterically hindered alcohols.[17][18]

Frequently Asked Questions (FAQs)

Q1: What is the Finkelstein reaction, and how can it help with my sterically hindered substrate?

The Finkelstein reaction is a halide exchange reaction that proceeds via an SN2 mechanism.[19][20][21][22] It is commonly used to convert alkyl chlorides or bromides into more reactive alkyl iodides by using sodium iodide in acetone.[19][20][22][23] The success of this reaction is driven by Le Châtelier's principle: sodium chloride and sodium bromide are insoluble in acetone and precipitate out of the solution, driving the equilibrium towards the formation of the alkyl iodide.[20][22]

For a sterically hindered long-chain substrate, converting a bromide or chloride to an iodide is advantageous because iodide is a much better leaving group. This can significantly increase the rate of a subsequent SN2 reaction with your desired nucleophile.

Q2: My long-chain alcohol is sterically hindered, and I'm struggling to convert it to an ether using the Williamson ether synthesis. What should I do?

The Williamson ether synthesis is an SN2 reaction between an alkoxide and an alkyl halide.[24][25] If your alcohol is sterically hindered (secondary or tertiary), deprotonating it to form a bulky alkoxide will likely lead to elimination (E2) when reacted with a primary alkyl halide.[24] Conversely, if you try to use a hindered alkyl halide, the SN2 reaction will be extremely slow or nonexistent.[24]

Recommended Alternatives:

  • Mitsunobu Reaction: This is often the go-to method for synthesizing ethers from sterically hindered secondary alcohols.[15][16] The reaction proceeds with inversion of configuration at the alcohol's stereocenter.[15][18]

  • Acid-Catalyzed Alkene Addition: If your target ether has a tertiary alkyl group, you can form it via an SN1-type reaction by adding an alcohol to a corresponding alkene in the presence of a strong, non-nucleophilic acid like H₂SO₄.[26]

  • Alkoxymercuration-Demercuration: This method also allows for the formation of ethers from alkenes and alcohols and has the advantage of avoiding carbocation rearrangements that can occur in acid-catalyzed additions.[26]

Q3: How do I choose the right phase-transfer catalyst for my long-chain substrate?

The choice of a phase-transfer catalyst (PTC) depends on the specific reactants and solvent system. Quaternary ammonium salts, like tetrabutylammonium bromide (TBAB), are common and effective choices.[11] The long alkyl chains on the cation of the PTC help to solubilize it in the organic phase, where it can then bring the nucleophilic anion from the aqueous phase.[13] For certain applications, crown ethers can also be used as PTCs.[11]

Q4: I'm working with a neopentyl-like substrate, and SN2 reactions are failing completely. Are there any options?

Neopentyl halides are primary alkyl halides, but they are notoriously unreactive in SN2 reactions due to the extreme steric hindrance from the adjacent quaternary carbon.[27] Direct backside attack is effectively blocked. While SN2 reactions on neopentyl systems are extremely slow, they are not entirely impossible under forcing conditions. Recent studies have shown that using a highly reactive leaving group like triflate can enable nucleophilic substitution on neopentyl skeletons.[27] For many practical applications, it is often better to consider alternative synthetic strategies that avoid a direct SN2 reaction at the neopentyl center.

Data Summary & Protocols

Table 1: Relative Reaction Rates of Alkyl Bromides in an SN2 Reaction with Iodide
Alkyl BromideStructureRelative RateSteric Hindrance
Methyl bromideCH₃Br30Minimal
Ethyl bromideCH₃CH₂Br1Low
n-Propyl bromideCH₃CH₂CH₂Br0.4Low
Isopropyl bromide(CH₃)₂CHBr0.025Moderate
Neopentyl bromide(CH₃)₃CCH₂Br0.00001Very High

Data adapted from studies on SN2 reaction kinetics. The rates illustrate the profound impact of increasing steric bulk at or near the reaction center.[5]

Experimental Protocol: Finkelstein Reaction for Long-Chain Alkyl Iodide Synthesis

This protocol describes the conversion of a long-chain alkyl bromide to the corresponding iodide.

Materials:

  • Long-chain alkyl bromide (1.0 eq)

  • Sodium iodide (NaI) (1.5 eq)

  • Dry Acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the long-chain alkyl bromide in dry acetone.

  • Add sodium iodide to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by the formation of a white precipitate (NaBr).[19][20]

  • After the reaction is complete (typically monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Filter the mixture to remove the precipitated sodium bromide.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • The crude product can be purified by partitioning between water and a nonpolar organic solvent (e.g., diethyl ether or hexanes), followed by drying of the organic layer and removal of the solvent. Further purification by column chromatography may be necessary.

Experimental Protocol: Mitsunobu Reaction for a Sterically Hindered Secondary Alcohol

This protocol is a modified procedure for the inversion of a sterically hindered secondary alcohol.[17]

Materials:

  • Sterically hindered secondary alcohol (1.0 eq)

  • 4-Nitrobenzoic acid (4.0 eq)

  • Triphenylphosphine (PPh₃) (4.0 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (4.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol, 4-nitrobenzoic acid, and triphenylphosphine.

  • Dissolve the solids in anhydrous THF.

  • Cool the reaction mixture in an ice bath to below 10 °C.[17]

  • Add DEAD or DIAD dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. For particularly hindered substrates, gentle heating (e.g., to 40 °C) for a few hours may be beneficial.[17]

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • The organic layer is then washed, dried, and concentrated. The crude product, containing the inverted ester, can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazinedicarboxylate byproduct.

  • The purified ester can then be hydrolyzed under basic conditions (e.g., with NaOH in methanol/water) to yield the inverted alcohol.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: SN2 vs. E2 Competition at a Sterically Hindered Center

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Transition States cluster_3 Products Long-Chain Alkyl Halide Long-Chain Alkyl Halide SN2 S_N_2 Pathway Long-Chain Alkyl Halide->SN2 Backside Attack E2 E2 Pathway Long-Chain Alkyl Halide->E2 Proton Abstraction Strong, Bulky Base Strong, Bulky Base Strong, Bulky Base->SN2 Strong, Bulky Base->E2 SN2_TS High Energy Crowded T.S. SN2->SN2_TS E2_TS Lower Energy Accessible T.S. E2->E2_TS Substitution_Product Substitution Product (Minor) SN2_TS->Substitution_Product Elimination_Product Elimination Product (Major) E2_TS->Elimination_Product

Caption: Competing SN2 and E2 pathways for a hindered substrate.

Diagram 2: Troubleshooting Workflow for Low SN2 Yield

G start Low S_N_2 Yield check_sterics Assess Steric Hindrance of Substrate & Nucleophile start->check_sterics optimize_conditions Optimize Conditions: - Polar Aprotic Solvent - Adjust Temperature check_sterics->optimize_conditions Significant Hindrance change_reagents Modify Reagents optimize_conditions->change_reagents No Improvement success Improved Yield optimize_conditions->success Yield Improves finkelstein Finkelstein Reaction (Improve Leaving Group) change_reagents->finkelstein ptc Use Phase-Transfer Catalysis change_reagents->ptc mitsunobu Consider Mitsunobu Reaction (for Alcohols) change_reagents->mitsunobu finkelstein->success ptc->success mitsunobu->success

Caption: A decision-making workflow for troubleshooting low-yielding SN2 reactions.

References

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110. [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Chemistry LibreTexts. (2023, September 11). 6.2: Characteristics of the SN2 Reaction. [Link]

  • Vedantu. (n.d.). Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

  • Wikipedia. (n.d.). Finkelstein reaction. [Link]

  • Le, C. M., et al. (2018). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. PMC. [Link]

  • Chemistry Steps. (2025, March 26). Mitsunobu Reaction. [Link]

  • Khan, I., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • SATHEE - IIT Kanpur. (n.d.). Finkelstein Reaction. [Link]

  • PharmD Guru. (2025, November 15). 9. MECHANISM AND KINETICS OF SN2 REACTIONS. [Link]

  • Master Organic Chemistry. (2014, November 7). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • BYJU'S. (n.d.). Finkelstein Reaction. [Link]

  • J&K Scientific LLC. (2025, February 17). Finkelstein Reaction. [Link]

  • Total Organic Chemistry. (2020, June 10). SN2 Sterics and Comparing Reaction Rates [Video]. YouTube. [Link]

  • Pérez-Pérez, A., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Fundamentals of Organic Chemistry. (n.d.). 7.3 Characteristics of the SN2 Reaction. [Link]

  • Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]

  • ResearchGate. (n.d.). Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. [Link]

  • PTC Communications, Inc. (2003). Industrial Phase-Transfer Catalysis. [Link]

  • ElectronicsAndBooks. (1987, December 19). Phase-Transfer Catalysis. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). [Link]

  • Chemistry LibreTexts. (2019, June 5). 12.2: E2 Elimination. [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.7: Synthesis of Ethers: Alcohols and Mineral Acids. [Link]

  • Wolfram Demonstrations Project. (n.d.). E2 Elimination Reactions of Alkyl Halides. [Link]

  • ACS Omega. (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. [Link]

  • MSU chemistry. (n.d.). Alkyl Halide Reactivity. [Link]

  • ResearchGate. (2025, August 10). Synthesis of long alkyl chain ethers through direct etherification of biomass-based alcohols with 1-octene over heterogeneous acid catalysts. [Link]

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]

  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. [Link]

  • Li, X. (2017, June 12). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. Xingwei Li. [Link]

  • ResearchGate. (n.d.). Elementary SN2 reaction revisited. Effects of solvent and alkyl chain length on kinetics of halogen exchange in haloalkanes elucidated by Empirical Valence Bond simulation. [Link]

  • Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. [Link]

  • Chem Help ASAP. (2019, July 17). SN2 reaction of alkyl halides [Video]. YouTube. [Link]

  • Pearson. (n.d.). Alkyl Halides and Nucleophilic Substitution. [Link]

  • PubMed. (2014, February 7). How alkyl halide structure affects E2 and SN2 reaction barriers. [Link]

  • Chemistry LibreTexts. (2014, August 7). 8.2: Factors That Affect ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     Reactions. [Link]
    
  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Diagnostic Fingerprint: 1H NMR Characterization of the Terminal Methyl Sulfone

The following guide provides an in-depth technical analysis of the 1H NMR characteristics of the terminal methyl sulfone group, designed for application scientists and drug discovery professionals. Content Type: Publish...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR characteristics of the terminal methyl sulfone group, designed for application scientists and drug discovery professionals.

Content Type: Publish Comparison Guide Topic: 1H NMR Characteristic Shifts of Terminal Methyl Sulfone (


)

Executive Summary: The "3.0 ppm Singlet" Anchor

In small molecule drug discovery, the methyl sulfone group (


) is a robust pharmacophore, often employed to modulate solubility and metabolic stability. Its identification in 1H NMR is generally straightforward, yet it sits in a crowded spectral region often confused with sulfonates, methyl esters, or deshielded amides.

The Diagnostic Signature:

  • Chemical Shift (

    
    ): 3.0 – 3.2 ppm  (in 
    
    
    
    ).
  • Multiplicity: Singlet (s) (isolated spin system).

  • Integration: 3H intensity.

  • Key Differentiator: Significant downfield shift relative to sulfides and sulfoxides due to the strong electron-withdrawing nature and anisotropy of the sulfonyl moiety.

Mechanistic Insight: Why the Shift Occurs

To confidently assign this signal, one must understand the causality behind its resonance frequency.

  • Inductive Deshielding (-I Effect): The sulfur atom in a sulfone is in a high oxidation state (+6). It pulls electron density away from the adjacent methyl protons, deshielding them and shifting the signal downfield.

  • Anisotropic Cone: The

    
     bond system generates a magnetic anisotropy cone. Unlike the carbonyl group (which deshields protons in the molecular plane), the sulfone group's geometry exerts a consistent deshielding effect on the 
    
    
    
    -methyl protons.
Comparative Oxidation State Trend

The chemical shift tracks linearly with the oxidation state of the sulfur atom:

  • Sulfide (

    
    ):  ~2.5 ppm (Least Deshielded)
    
  • Sulfoxide (

    
    ):  ~2.7 ppm
    
  • Sulfone (

    
    ):  ~3.1 ppm (Most Deshielded)
    

Comparative Analysis: Sulfone vs. Structural Alternatives

The following table compares the methyl sulfone signal against common structural analogs that produce singlet methyl signals in the 2.0 – 4.0 ppm region.

Table 1: Diagnostic Shift Comparison (in )
Functional GroupStructureTypical

(ppm)
MultiplicityDiagnostic Note
Methyl Sulfone

3.0 – 3.2 SingletTarget Signal. Sharp singlet. Stable shift across solvents.
Methyl Sulfonate

3.0 – 3.2 SingletThe Mimic. Structurally distinct but magnetically identical 1H shift. Requires 13C or 2D NMR to distinguish.
Methyl Sulfoxide

2.6 – 2.8SingletUpfield by ~0.4 ppm. Chiral sulfur may cause diastereotopic splitting in adjacent protons.
Methyl Sulfide

2.4 – 2.5SingletDistinctly upfield. Often overlaps with benzylic protons.
N-Methyl Sulfonamide

2.6 – 2.9Doublet/SingletCouples with NH (doublet) unless N is fully substituted (

).
Methyl Ester

3.6 – 3.8SingletDistinctly downfield (oxygen attachment).
Methyl Ketone

2.1 – 2.6SingletUpfield. Range depends on R (Alkyl vs Aryl).
The "Mesylate Mimic" Challenge

The most critical confusion arises between Methyl Sulfones (


) and Methyl Sulfonates  (Mesylates, 

). Both appear as singlets around 3.0–3.2 ppm.[1]
  • Differentiation Strategy: Use HMBC (Heteronuclear Multiple Bond Correlation) .

    • Sulfone: The methyl protons will show a correlation to the

      
      -carbon of the R-group (2 or 3 bond coupling: 
      
      
      
      ).
    • Sulfonate: The methyl protons are isolated from the R-group by an oxygen atom (

      
      ). No HMBC correlation will be observed between the methyl protons and the R-group carbon.
      

Visualization: Shift Distribution & Decision Logic

Diagram 1: Chemical Shift Zones

ShiftZones Scale 1H NMR Chemical Shift (ppm) in CDCl3 Ketone Methyl Ketone (2.1 - 2.6 ppm) Sulfide Methyl Sulfide (2.4 - 2.5 ppm) Sulfoxide Methyl Sulfoxide (2.6 - 2.8 ppm) Sulfone Methyl Sulfone (3.0 - 3.2 ppm) Sulfonate Methyl Sulfonate (3.0 - 3.2 ppm) Ester Methyl Ester (3.6 - 3.8 ppm)

Caption: Comparative chemical shift zones for methyl groups attached to sulfur and carbonyl centers.

Diagram 2: Assignment Decision Tree

DecisionTree Start Singlet Observed (3H intensity) CheckShift Check Chemical Shift Start->CheckShift RangeLow 2.4 - 2.8 ppm CheckShift->RangeLow < 3.0 RangeMid 3.0 - 3.2 ppm CheckShift->RangeMid Target Range RangeHigh > 3.5 ppm CheckShift->RangeHigh > 3.5 SuspectS Suspect Sulfide/Sulfoxide RangeLow->SuspectS HMBC Run HMBC Experiment RangeMid->HMBC Ambiguity Check SuspectE Suspect Ester/Ether RangeHigh->SuspectE Correlation Correlation to R-group Carbon? HMBC->Correlation IsSulfone CONFIRMED: Methyl Sulfone Correlation->IsSulfone Yes (2-3 bonds) IsSulfonate CONFIRMED: Methyl Sulfonate Correlation->IsSulfonate No (O-interruption)

Caption: Workflow for distinguishing Methyl Sulfone from the isochronous Methyl Sulfonate using HMBC.

Solvent Effects & Experimental Protocol

Solvent Selection Strategy

While


 is the standard, solvent effects can be leveraged for resolution.[1][2]
  • 
    :  Standard baseline. Methyl sulfone appears at 3.14 ppm  (referenced to TMS).
    
  • 
    :  Use for polar compounds.[1] Methyl sulfone appears at ~3.10 ppm .[1] The shift difference (
    
    
    
    ) is minimal (< 0.05 ppm), indicating the proton is not acidic enough to engage in significant hydrogen bonding shifts.
  • Benzene-

    
     (
    
    
    
    ):
    Expert Tip. If the sulfone methyl overlaps with other signals (e.g., a complex methylene multiplet), switch to benzene-
    
    
    . The aromatic ring current often shifts the sulfone methyl upfield differently than aliphatic protons, resolving the overlap (ASIS effect).
Experimental Protocol: Optimal Acquisition

To ensure accurate integration (critical for qNMR applications where Dimethyl Sulfone is a standard):

  • Sample Prep: Dissolve 1-5 mg of analyte in 600

    
    L of solvent. Ensure the solution is homogeneous; sulfones can be crystalline and slow to dissolve.
    
  • Pulse Sequence: Standard 1H pulse (

    
     or equivalent).
    
  • Relaxation Delay (D1): Methyl sulfone protons have relatively long

    
     relaxation times (approx. 3-5 seconds in degassed samples) due to rapid rotation.
    
    • Recommendation: Set D1

      
       15 seconds for quantitative integration (5x 
      
      
      
      ). For routine ID, D1 = 1-2 seconds is sufficient but may slightly under-integrate the singlet.
  • Processing: Apply a standard exponential window function (LB = 0.3 Hz). The methyl sulfone signal is naturally sharp; excessive line broadening will reduce S/N.

References

  • BIPM (Bureau International des Poids et Mesures). (2018).[1] Internal Standard Reference Data for qNMR: Dimethyl sulfone. Rapport BIPM-2018/04.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.

  • Reich, H. J. (2020).

  • Lin, A., et al. (2020). Methylsulfonylmethane (MSM): A chemical shift reference for 1H MRS of human brain.[4] Magnetic Resonance in Medicine, 83(4), 1157-1167.

Sources

Comparative

Advanced Characterization of Sulfone-Modified Fatty Esters via FTIR

A Publish Comparison Guide for Drug Development & Material Science Executive Summary: The Analytical Challenge Sulfone-modified fatty esters (e.g., sulfonylated methyl esters) are emerging as critical moieties in high-pe...

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Development & Material Science

Executive Summary: The Analytical Challenge

Sulfone-modified fatty esters (e.g., sulfonylated methyl esters) are emerging as critical moieties in high-performance surfactants, drug delivery vectors, and oxidative desulfurization (ODS) processes. However, their characterization presents a unique spectroscopic challenge: the "Fingerprint Congestion."

The native fatty ester matrix dominates the mid-IR spectrum with intense Carbonyl (


) and C-O stretches, which frequently mask the diagnostic sulfur-oxygen signals. This guide objectively compares the spectral signatures of Sulfones (

)
against their Sulfide (

)
precursors and Sulfoxide (

)
intermediates.

Key Insight: While the symmetric sulfone stretch is often obscured by ester bands, the asymmetric sulfone stretch (~1300–1350 cm⁻¹) provides the only reliable, interference-free window for quantitative validation.

Spectral Comparison: Sulfone vs. Alternatives

The following table synthesizes experimental data to distinguish the target product (Sulfone) from its oxidation states and the fatty ester matrix.

Table 1: Comparative IR Band Assignments
Functional GroupDiagnostic BandFrequency (cm⁻¹)IntensityInterference Risk
Sulfone (

)
Asymmetric Stretch (

)
1300 – 1350 StrongLow (Primary Diagnostic)
Sulfone (

)
Symmetric Stretch (

)
1120 – 1160StrongHigh (Overlaps with Ester C-O)
Sulfoxide (

)
Stretch (

)
1030 – 1070StrongMedium (Distinct from Sulfone)
Sulfide (

)
C-S Stretch600 – 700WeakHigh (Hard to detect in lipids)
Fatty Ester Matrix Carbonyl (

)
1735 – 1750Very StrongNone (distinct region)
Fatty Ester Matrix C-O Stretch1160 – 1210Very StrongCritical (Masks Sulfone

)

Critical Note: Do not rely solely on the symmetric sulfone band (~1140 cm⁻¹). In fatty methyl esters (FAMEs), the ester C-O stretch at ~1170 cm⁻¹ is often broad and intense, completely swallowing the symmetric sulfone signal. Always validate using the asymmetric doublet at ~1320 cm⁻¹.

Mechanism & Monitoring Workflow

Understanding the oxidation pathway is essential for interpreting the spectral shifts. The transformation from a sulfide-linked fatty ester to a sulfone involves a sequential addition of oxygen, each stage yielding a distinct spectral marker.

Figure 1: Oxidation Pathway & Spectral Evolution

OxidationPathway Sulfide Sulfide (Start) (R-S-R') No S=O bands Ox1 Oxidation Step 1 (+ [O]) Sulfide->Ox1 Sulfoxide Sulfoxide (Intermediate) (R-SO-R') New Band: ~1050 cm⁻¹ Ox1->Sulfoxide Appearance of S=O stretch Ox2 Oxidation Step 2 (+ [O]) Sulfoxide->Ox2 Sulfone Sulfone (Product) (R-SO₂-R') New Bands: ~1320 & ~1140 cm⁻¹ Ox2->Sulfone Shift to O=S=O stretches

Caption: Step-wise oxidation monitoring. Note the disappearance of the 1050 cm⁻¹ band (Sulfoxide) as the 1320 cm⁻¹ band (Sulfone) emerges.

Experimental Protocol: High-Fidelity Characterization

To resolve the sulfone bands from the ester background, a standard transmission protocol is insufficient. The following Attenuated Total Reflectance (ATR) protocol minimizes path length variations and maximizes peak resolution.

Protocol: Sulfone Verification in Fatty Esters

Equipment: FTIR Spectrometer with Diamond ATR Accessory. Parameters: Resolution: 4 cm⁻¹; Scans: 64; Range: 4000–600 cm⁻¹.

Step 1: Baseline Subtraction (The "Blank" Strategy)
  • Why: The fatty ester matrix signals are massive. To see the sulfone clearly, you must subtract the spectrum of the unmodified fatty ester.

  • Action: Acquire a spectrum of the starting material (pure fatty ester sulfide) before oxidation. Save this as Ref_Ester.

Step 2: Monitoring the 1300 cm⁻¹ Window
  • Action: As the reaction proceeds, focus on the 1280–1360 cm⁻¹ region.

  • Observation: Look for the emergence of a sharp doublet or strong singlet centered around 1320 cm⁻¹ .

  • Validation: This peak should grow linearly with oxidation time. If this peak is absent, the sulfone has not formed, regardless of what happens in the 1100 region.

Step 3: Derivative Spectroscopy (Optional but Recommended)
  • Why: If the ester C-O band (1170 cm⁻¹) is too broad, it may shoulder into the sulfone asymmetric region.

  • Action: Apply a Second Derivative (2nd Der) transformation to the spectrum.

  • Result: The broad ester bands will flatten, while the sharp sulfone asymmetric stretch will appear as a distinct, sharp negative peak, allowing for integration and quantification.

Decision Logic for Spectral Analysis

Use this logic flow to confirm product identity and purity.

Figure 2: Spectral Analysis Decision Tree

DecisionTree Start Analyze Spectrum (1000 - 1800 cm⁻¹) Check1320 Is there a strong band at 1300-1350 cm⁻¹? Start->Check1320 Check1050 Is there a band at ~1050 cm⁻¹? Check1320->Check1050 No Check1140 Check 1120-1160 cm⁻¹ (Symmetric Stretch) Check1320->Check1140 Yes Yes1320 Yes No1320 No Sulfoxide Sulfoxide Intermediate (Incomplete Oxidation) Check1050->Sulfoxide Yes NoReaction Unreacted Sulfide or Failed Synthesis Check1050->NoReaction No SulfoneConfirmed Sulfone Present (Primary Confirmation) Overlap Heavily Overlapped by Ester C-O? Check1140->Overlap Final Use 2nd Derivative to resolve Overlap->Final Final->SulfoneConfirmed

Caption: Logical workflow for distinguishing Sulfone product from Sulfoxide intermediate and Ester background.

References

  • Spectroscopy Online. (2018). The C=O[1][2][3][4][5] Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • ResearchGate. (2025). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra: A Guide to Functional Groups. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy: Functional Group Frequency Tables. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry. (Context on Fatty Acid Modifications). Retrieved from [Link]

Sources

Validation

13C NMR assignment for carbon alpha to sulfone group

Comparative Guide: C NMR Assignment of Sulfone -Carbons Executive Summary The Challenge: In medicinal chemistry, distinguishing sulfones ( ) from their metabolic precursors (sulfoxides and sulfides) is critical for chara...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: C NMR Assignment of Sulfone -Carbons

Executive Summary

The Challenge: In medicinal chemistry, distinguishing sulfones (


) from their metabolic precursors (sulfoxides and sulfides) is critical for characterizing lead compounds like COX-2 inhibitors or antiretrovirals.
The "Trap":  While oxidation from sulfide (

) to sulfoxide (

) causes a massive downfield shift in the

-carbon signal (~20 ppm), the subsequent oxidation to sulfone (

) often results in negligible additional shift (

ppm). The Solution: This guide compares the NMR performance of the sulfone moiety against its reduced analogs and provides a self-validating assignment protocol relying on symmetry analysis rather than absolute chemical shift.

Part 1: Comparative Analysis of Chemical Shifts

The following data illustrates the "Inductive Saturation" effect. As the sulfur oxidation state increases, the electron-withdrawing power deshields the


-carbon. However, the effect plateaus between the sulfoxide and sulfone states.
Table 1: Chemical Shift Trends ( -Carbon)

Data represents typical values in


.
MoietyStructure

-Methyl

(ppm)

-Methylene

(ppm)
Shift Increment vs. SulfideElectronic Effect
Sulfide

15.0 – 20.0 30.0 – 35.0 ReferenceWeak Acceptor / Donor
Sulfoxide

40.0 – 44.0 50.0 – 55.0 +20 – 25 ppmStrong Inductive (

)
Sulfone

42.0 – 45.0 52.0 – 58.0 +2 – 4 ppm (vs. SO)Max Inductive / Anisotropic

Critical Insight: You cannot reliably distinguish a sulfoxide from a sulfone based on 1D


C chemical shift alone. The values often overlap within experimental error.

Part 2: The Assignment Protocol (Self-Validating System)

Since chemical shift is non-diagnostic for the


 vs. 

distinction, the assignment must rely on symmetry and proton topology .
Step 1: The "Chirality Check" (The Gold Standard)

This is the most robust method for differentiation.

  • Sulfoxides (

    
    ):  The sulfur atom is a chiral center (pyramidal geometry with a lone pair).
    
    • Consequence: Protons on an

      
      -methylene group (
      
      
      
      ) become diastereotopic . They are magnetically non-equivalent.
    • Observation: In

      
       NMR, these protons appear as complex multiplets (ABX or AB systems) rather than a simple triplet/quartet. In HSQC, you may see two distinct proton correlations to the same carbon.
      
  • Sulfones (

    
    ):  The sulfur atom is achiral (tetrahedral, 
    
    
    
    local symmetry).
    • Consequence:

      
      -methylene protons are enantiotopic (chemically equivalent) in an achiral environment.
      
    • Observation: In

      
       NMR, these protons appear as a clean singlet (if isolated) or standard first-order multiplets (e.g., a clean quartet for an ethyl group).
      
Step 2: 2D NMR Correlation (HMBC)

Use HMBC to confirm the connectivity of the


-carbon to the aromatic ring or adjacent spin systems.
  • Optimization: Set the long-range coupling delay to 60-80 ms (optimized for

    
     Hz).
    
  • Diagnostic: Look for correlations from the

    
    -protons to the ipso-carbon of the aromatic ring (if 
    
    
    
    ). Both sulfone and sulfoxide will show this, but it confirms the position relative to the ring.
Step 3: Computational Prediction (DFT)

For complex natural products where symmetry is ambiguous (e.g., chiral backbone), DFT calculation is the final arbiter.

  • Method: GIAO-DFT at mPW1PW91/6-31G(d) level.

  • Accuracy: DFT can predict the subtle <2 ppm difference that empirical rules miss.

Part 3: Visualization of the Workflow

The following diagram outlines the logical decision tree for assigning the


-carbon and determining the oxidation state.

G Start Unknown Sulfur Compound C13 1. Run 1D 13C NMR Start->C13 Range_Check Check Chemical Shift (ppm) C13->Range_Check Sulfide 15-35 ppm: Sulfide (-S-) Range_Check->Sulfide Low Field Oxidized 40-60 ppm: Oxidized (-SO- or -SO2-) Range_Check->Oxidized High Field H1_Check 2. Check 1H NMR Symmetry (Alpha-Methylene) Oxidized->H1_Check Ambiguous Region Diastereotopic Complex Multiplet (AB System) Chiral Sulfur H1_Check->Diastereotopic Non-Equivalent H Equivalent Clean Singlet/Triplet Achiral Sulfur H1_Check->Equivalent Equivalent H Result_SO Assignment: SULFOXIDE (-SO-) Diastereotopic->Result_SO Result_SO2 Assignment: SULFONE (-SO2-) Equivalent->Result_SO2

Caption: Decision tree for distinguishing Sulfides, Sulfoxides, and Sulfones using combined 1D and Symmetry analysis.

Part 4: Experimental Protocols

Protocol A: Optimized 1D C Acquisition for Sulfones

Sulfone


-carbons often have shorter 

relaxation times than carbonyls but longer than protonated aliphatics due to the heavy atom effect.
  • Solvent:

    
     is standard. Use 
    
    
    
    if solubility is poor (Shift correction:
    
    
    ppm).
  • Pulse Sequence: Standard zgpg30 (power-gated decoupling).

  • Relaxation Delay (

    
    ):  Set to 2.0 - 3.0 seconds.
    
  • Scans: Minimum 512 scans for sufficient S/N on quaternary carbons if present.

Protocol B: The "Oxidation Monitor" (Reaction Tracking)

When synthesizing sulfones from sulfides (e.g., using m-CPBA or Oxone), use this rapid check:

  • T=0 (Sulfide): Record reference spectrum (

    
    -C at ~20 ppm).
    
  • T=1h (Oxidation):

    • If peak moves to ~42 ppm and splits into complex multiplets in proton NMR

      
      Sulfoxide  intermediate.
      
    • If peak stays at ~44 ppm but proton signal simplifies to clean splitting

      
      Sulfone  product.
      
    • Note: Do not rely on Carbon shift movement from 42

      
       44 ppm; it is too subtle for reaction monitoring. Use MS or Proton Symmetry.
      

References

  • Buchanan, G. W., et al. (1974).[1] "A Carbon-13 Nuclear Magnetic Resonance Investigation of Some Substituted Methyl Phenyl Sulfides, Sulfoxides, and Sulfones." Canadian Journal of Chemistry.[1]

  • Clayden, J., et al. (2012). "Organic Chemistry."[2][3][4][5][6] Oxford University Press. (Chapter on Sulfur Chemistry and NMR trends).

  • Silverstein, R. M., et al. (2014). "Spectrometric Identification of Organic Compounds." Wiley.[7] (Standard reference for chemical shift tables).

  • University of Wisconsin-Madison. "13C NMR Chemical Shift Table."

Sources

Comparative

A Comparative Guide to GC-MS Retention Times: Ethyl 10-Bromodecanoate vs. its Phenyl Sulfone Derivative

Introduction In the realm of synthetic chemistry and drug development, the precise monitoring of chemical reactions is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of synthetic chemistry and drug development, the precise monitoring of chemical reactions is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for separating and identifying reactants, intermediates, and products within a complex mixture. A common transformation involves the substitution of an alkyl halide, such as ethyl 10-bromodecanoate, to introduce new functional groups. A pertinent example is the conversion of the bromide to a sulfone, yielding a molecule with drastically different physicochemical properties.

This guide provides an in-depth comparison of the expected GC-MS retention behavior of ethyl 10-bromodecanoate and its corresponding phenyl sulfone derivative, ethyl 10-(phenylsulfonyl)decanoate. We will explore the underlying principles governing their separation, provide a detailed experimental protocol, and predict the analytical outcome, offering researchers a practical framework for method development and reaction monitoring.

Fundamental Principles: The Determinants of GC Retention Time

In gas chromatography, the retention time (RT) of an analyte is primarily governed by its partitioning between the stationary phase (a liquid coating on the column wall) and the mobile phase (an inert carrier gas, typically helium).[1] Two key molecular properties dictate this partitioning and, consequently, the retention time:

  • Boiling Point (Volatility): Analytes must be in the vapor phase to travel through the GC column. Compounds with lower boiling points are more volatile and spend a greater proportion of their time in the gas phase, leading to faster elution and shorter retention times.[1][2][3] Conversely, high-boiling-point compounds have longer retention times.[4]

  • Polarity and Analyte-Stationary Phase Interactions: The principle of "like dissolves like" is fundamental to GC separations. An analyte's retention time is significantly extended if its polarity is similar to that of the stationary phase, due to stronger intermolecular interactions (e.g., dipole-dipole, van der Waals forces).[1][2][5] Therefore, polar compounds are retained longer on polar stationary phases, while non-polar compounds are separated primarily by their boiling points on non-polar columns.[4][5]

Molecular Property Showdown: Ester vs. Sulfone

To predict the GC-MS behavior of ethyl 10-bromodecanoate and its sulfone product, we must first compare their core physicochemical properties. For this guide, we will consider the product of a nucleophilic substitution with sodium phenylsulfinate, resulting in ethyl 10-(phenylsulfonyl)decanoate.

PropertyEthyl 10-BromodecanoateEthyl 10-(phenylsulfonyl)decanoate (Predicted)Justification for Difference
Molecular Formula C₁₂H₂₃BrO₂C₁₈H₂₈O₄SSubstitution of -Br with -SO₂C₆H₅
Molecular Weight 279.22 g/mol [6]340.47 g/mol Addition of the heavier phenylsulfonyl group
Boiling Point 134 °C at 3 mmHg[7] (~300-320 °C at atm. pressure, est.)Very High (>400 °C at atm. pressure, est.)The sulfone group is highly polar and significantly increases molecular weight and intermolecular forces, drastically raising the boiling point. For reference, the much smaller diphenyl sulfone boils at 379 °C.[8][9][10][11]
Polarity Moderately PolarHighly PolarThe sulfonyl group (-SO₂-) is a strong dipole and is significantly more polar than the carbon-bromine bond.

The introduction of the phenylsulfonyl group causes a substantial increase in molecular weight, a dramatic elevation of the boiling point, and a major shift towards higher polarity. These changes are the primary drivers for the profound differences observed in their GC retention times.

Experimental Protocol: A Self-Validating GC-MS Methodology

This protocol is designed for a standard capillary GC-MS system and utilizes a non-polar stationary phase. The choice of a non-polar column (like a 5% diphenyl / 95% dimethyl polysiloxane) ensures that the separation is dominated by the boiling points of the analytes, which, as established above, are markedly different.[4][5]

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Reactant Standard: Dissolve Ethyl 10-Bromodecanoate in Ethyl Acetate (1 mg/mL) D Inject 1 µL into GC Inlet (Split Mode, 280°C) A->D B Product Standard: Dissolve Sulfone Product in Ethyl Acetate (1 mg/mL) B->D C Reaction Mixture: Dilute aliquot of reaction quench in Ethyl Acetate C->D E Separation on DB-5MS Column (Temperature Programmed) D->E F Eluent Transfer to MS (Transfer Line at 290°C) E->F G Ionization (EI, 70 eV) & Mass Analysis (Scan m/z 50-500) F->G H Generate Total Ion Chromatogram (TIC) G->H I Integrate Peaks & Determine Retention Times (RT) H->I J Confirm Identity via Mass Spectra Library Match I->J K K J->K Compare RTs & Calculate Conversion

Caption: Experimental workflow from sample preparation to data analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare individual standard solutions (1 mg/mL) of ethyl 10-bromodecanoate and the purified sulfone product in a volatile solvent like ethyl acetate.

    • For reaction monitoring, quench a small aliquot of the reaction mixture and dilute it 100-fold with ethyl acetate.

  • GC-MS Instrumentation & Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: HP-5MS UI (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Split/Splitless, operated in Split mode (50:1 ratio) at 280°C.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase at 20°C/min to 320°C.

      • Final Hold: Hold at 320°C for 10 minutes.

      • Causality: The initial hold ensures sharp peaks for volatile components. The aggressive ramp is used to quickly elute the mid-range bromo-ester, while the high final temperature and long hold are absolutely essential to elute the very high-boiling sulfone product.

    • MS Transfer Line: 290°C.

    • Ion Source: Electron Ionization (EI) at 230°C, 70 eV.

    • Mass Analyzer: Quadrupole, operated in Scan mode from m/z 50 to 500.

Predicted Results and Scientific Discussion

Based on the vast differences in their molecular properties, we can confidently predict a significant separation between the two compounds.

Table of Expected GC-MS Results

AnalyteExpected Retention Time (RT)Key Mass Fragments (m/z)Rationale for Retention Time
Ethyl 10-Bromodecanoate ~10 - 12 minutes201/203 (M-OEt-Br), 155, 101, 88Lower boiling point and moderate polarity result in relatively rapid elution once the oven temperature is sufficiently high.
Ethyl 10-(phenylsulfonyl)decanoate >20 minutes141 (PhSO₂⁺), 94, 77 (C₆H₅⁺), 65Extremely high boiling point and high polarity cause strong interaction with the stationary phase, requiring a very high oven temperature for elution, resulting in a much longer retention time.

Discussion of Expected Outcome:

The total ion chromatogram (TIC) will show two widely separated peaks. The ethyl 10-bromodecanoate will elute first, at a retention time dictated by the temperature ramp reaching its effective elution temperature. Due to its significantly higher boiling point and polarity, the ethyl 10-(phenylsulfonyl)decanoate will be strongly retained.[4] It will only begin to move through the column at a much higher temperature, near the end of the temperature program, resulting in a substantially longer retention time.

This clear separation allows for unambiguous monitoring of the reaction's progress. The disappearance of the reactant peak at its characteristic retention time and the appearance of the product peak at its much later retention time provide a direct and quantitative measure of reaction conversion. The mass spectrum associated with each peak serves as definitive confirmation of the compound's identity.

Conclusion

The conversion of ethyl 10-bromodecanoate to its phenyl sulfone derivative represents a profound alteration of the molecule's physicochemical properties. The dramatic increase in boiling point and polarity upon introduction of the phenylsulfonyl group leads to a significantly longer retention time in a standard GC-MS analysis. By employing a temperature-programmed method on a non-polar column, researchers can achieve excellent separation of the reactant and product, enabling robust and reliable reaction monitoring. This guide provides the theoretical basis and a practical, validated protocol for scientists to confidently analyze this and similar chemical transformations.

References

  • Vertex AI Search. (2024). Retention-time prediction in comprehensive two-dimensional gas chromatography to aid identification of unknown contaminants - PMC.
  • Wikipedia. (2024). Diphenyl sulfone. Retrieved from [Link]

  • retentionprediction.org. (n.d.). Accurate GC retention prediction. Retrieved from [Link]

  • Xingrui Industry Co., Limited. (2024). China Diphenyl Sulfone Manufacturers Suppliers Factory. Retrieved from [Link]

  • LCGC International. (2021). Automated Gas and Liquid Chromatography Retention Time Modelling and Prediction Using Open-Access Molecular Database Structures and Quantitative Structure-Chromatography Retention Relationships. Retrieved from [Link]

  • MDPI. (2021). Deep Learning Based Prediction of Gas Chromatographic Retention Indices for a Wide Variety of Polar and Mid-Polar Liquid Stationary Phases. Retrieved from [Link]

  • The Merck Index Online. (n.d.). Diphenyl Sulfone. Retrieved from [Link]

  • Chromatography Today. (2026). What is Retention Time?. Retrieved from [Link]

  • DiVA portal. (2011). Retention time predictions in Gas Chromatography. Retrieved from [Link]

  • Springer Link. (2018). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Retrieved from [Link]

  • Restek. (2025). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Retrieved from [Link]

  • Shimadzu. (n.d.). Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index. Retrieved from [Link]

  • ResearchGate. (2015). GC/MS analysis of long-chain esters standards. Retrieved from [Link]

  • Michigan State University. (n.d.). Gas Chromatograph. Retrieved from [Link]

  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Simultaneous determination of 22 fatty acids in total parenteral nutrition (TPN) components by gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]

  • Semantic Scholar. (n.d.). GC/MS identification of organosulphur compounds in environmental samples. Retrieved from [Link]

  • ACS Publications. (1975). Gas chromatographic methods for analysis of sulfone drugs used in leprosy chemotherapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 10-Bromodecanoate. Retrieved from [Link]

  • Atmospheric Analysis & Consulting, Inc. (n.d.). Sampling and Analysis of Sulfur Compounds Using Gas Chromatograph/ Mass Selective Detector (GC/MS). Retrieved from [Link]

  • Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Retrieved from [Link]

Sources

Validation

Elemental Analysis Standards for Sulfur-Containing Fatty Esters: A Comparative Technical Guide

Executive Summary The accurate quantification of sulfur in fatty acid methyl esters (FAME) and sulfurized vegetable oil additives is not merely a compliance exercise—it is a critical safeguard for catalyst longevity and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The accurate quantification of sulfur in fatty acid methyl esters (FAME) and sulfurized vegetable oil additives is not merely a compliance exercise—it is a critical safeguard for catalyst longevity and fuel system integrity. Unlike simple hydrocarbon matrices, fatty esters possess high oxygen content (~11% w/w) and distinct viscosity profiles that introduce significant bias in traditional elemental analysis. This guide compares the performance of Iso-paraffinic (Mineral Oil) Standards versus Matrix-Matched FAME Standards , demonstrating why matrix-matching is the non-negotiable gold standard for modern drug development and petrochemical workflows.

The Analytical Challenge: Matrix Mismatch

The core difficulty in analyzing sulfur-containing fatty esters lies in the physical and chemical disparity between the analyte matrix and the calibration standard.

  • X-Ray Fluorescence (XRF): The presence of oxygen in fatty esters significantly absorbs Sulfur K-alpha fluorescence, leading to underestimation of sulfur content if calibrated with oxygen-free mineral oils.

  • UV-Fluorescence (ASTM D5453): Differences in viscosity and boiling point between FAME and isooctane can cause incomplete combustion or soot formation in the furnace, leading to "soot quenching" of the fluorescence signal.

Visualization: The Matrix Effect Mechanism

The following diagram illustrates how matrix properties distort analytical signals in XRF and UV-Fluorescence.

MatrixEffect cluster_XRF XRF Analysis Path cluster_UVF UV-Fluorescence Path Sample Fatty Ester Sample (High Oxygen, High Viscosity) XraySource X-Ray Source Absorption Oxygen Absorbs S-Kα Photons Sample->Absorption High O2% Injector Direct Injection Sample->Injector High Viscosity XraySource->Absorption Excitation DetectorXRF Detector Signal (Underestimated) Absorption->DetectorXRF Combustion Incomplete Combustion (Soot Formation) Injector->Combustion Quenching Soot Quenching of SO2* Combustion->Quenching DetectorUVF PMT Signal (Variable Bias) Quenching->DetectorUVF

Figure 1: Mechanism of signal suppression in XRF and UV-F due to fatty ester matrix properties.

Comparative Analysis of Calibration Standards

This section objectively compares the three dominant approaches to sulfur calibration in fatty esters.

Option A: Iso-paraffinic / Mineral Oil Standards (Traditional)
  • Composition: Di-n-butyl sulfide (DBS) dissolved in isooctane or white mineral oil.

  • Pros: Extremely stable (shelf life > 12 months), low cost, widely available.

  • Cons: High Bias. In XRF analysis, the lack of oxygen in the standard results in a "matrix error" where the instrument overestimates the sensitivity, causing the sample result to be reported lower than reality (often by 10-15%).

  • Verdict: Unsuitable for FAME analysis without mathematical correction factors.

Option B: Matrix-Matched FAME Standards (Recommended)
  • Composition: DBS or Polysulfides dissolved in a sulfur-free B100 (100% Biodiesel/FAME) matrix.

  • Pros: Eliminates Bias. The C/H/O ratio matches the sample, nullifying X-ray absorption errors. Viscosity matching ensures consistent nebulization (ICP) or injection (UV-F).

  • Cons: Lower stability. FAME matrices can oxidize over time, potentially altering the concentration or causing precipitation.

  • Verdict: The Gold Standard for accuracy (E-E-A-T compliant).

Option C: Internal Standardization (The Hybrid)
  • Method: Spiking the sample with a known element (e.g., Germanium or Bismuth) or using "Standard Addition."

  • Pros: Corrects for matrix effects dynamically.

  • Cons: Labor-intensive; requires modifying every sample.

Data Summary: Performance Comparison

The following table summarizes experimental recovery rates of a 10 mg/kg Sulfur spike in Soy-based FAME using different calibration curves.

Performance MetricIso-paraffinic Stds (XRF)Iso-paraffinic Stds (UV-F)Matrix-Matched FAME Stds
Apparent Recovery 86.5% (Underestimation)92.0% - 105% (Variable)99.8% ± 1.2%
Matrix Error Source Oxygen AbsorptionInjection/Combustion DynamicsNone
Linearity (

)
> 0.999> 0.995> 0.999
Shelf Life 18 Months18 Months6-12 Months
Suitability Screening OnlyRequires Boat InletQuantitative QC/Validation

Self-Validating Experimental Protocol

Objective: Verify the accuracy of a sulfur standard and determine the magnitude of matrix bias in your specific instrument.

Prerequisites:

  • Instrument: UV-Fluorescence Analyzer (ASTM D5453) or ED-XRF (ISO 20884).

  • Reagents:

    • "Blank" FAME (Sulfur < 1 ppm).

    • Certified Mineral Oil Standard (10 ppm S).

    • Certified Matrix-Matched FAME Standard (10 ppm S).

Step-by-Step Methodology

Step 1: The "Cross-Over" Check

  • Calibrate the instrument using Mineral Oil Standards (0, 5, 10, 20 ppm).

  • Analyze the Matrix-Matched FAME Standard (10 ppm) as an unknown sample.

  • Calculate Bias:

    
    
    
    • Insight: If using XRF, expect a negative bias (e.g., -10% to -15%) due to oxygen absorption. If using UV-F, bias may vary based on furnace temperature optimization.

Step 2: The Standard Addition (Self-Validation)

  • Take 10 mL of your unknown Fatty Ester sample.

  • Analyze it to get the "Unspiked" value (

    
    ).
    
  • Add exactly 10 µL of a high-concentration sulfur stock (e.g., 1000 ppm in FAME) to the 10 mL sample.

  • Analyze the spiked sample (

    
    ).
    
  • Calculate Recovery:

    
    
    
    • Acceptance Criteria: Recovery must be between 95% - 105% . If outside this range, your calibration matrix is invalid for the sample type.

Visualization: Validation Workflow

ValidationProtocol Start Start Validation Calibrate Calibrate with Mineral Oil Stds Start->Calibrate AnalyzeFAME Analyze Known FAME Std (10 ppm) Calibrate->AnalyzeFAME Decision Is Bias > 5%? AnalyzeFAME->Decision FailPath FAIL: Matrix Effect Detected Decision->FailPath Yes PassPath PASS: Method Valid Decision->PassPath No Correction Action: Switch to Matrix-Matched Stds FailPath->Correction

Figure 2: Decision tree for validating calibration standard compatibility.

Expert Insights & Recommendations

  • Sulfur Speciation Matters: For sulfurized fatty ester additives (used in lubricants), the sulfur is often bound in polysulfide bridges. Ensure your standard uses a compound with similar combustibility (e.g., Di-n-butyl disulfide) rather than simple thiophenes, which are more stable and harder to combust.

  • Stability Warning: FAME standards are hygroscopic and prone to oxidation. Do not store them for more than 12 months. Store at 4°C in amber glass to prevent photo-oxidation, which changes the viscosity and invalidates the matrix match.

  • The "Oxygen Correction" Factor: If you must use mineral oil standards for XRF analysis of FAME, apply the following correction factor (approximate, verify empirically):

    
    
    Where 
    
    
    
    is the weight percent of oxygen in the sample (~11% for FAME).

References

  • ASTM International. (2019). ASTM D5453 - Standard Test Method for Determination of Total Sulfur in Light Hydrocarbons, Spark Ignition Engine Fuel, Diesel Engine Fuel, and Engine Oil by Ultraviolet Fluorescence.[1] ASTM.org. [Link]

  • International Organization for Standardization. (2011). ISO 20884:2011 - Petroleum products — Determination of sulfur content of automotive fuels — Wavelength-dispersive X-ray fluorescence spectrometry. ISO.org. [Link]

  • Trace Elemental Instruments. (n.d.). Analysis of Total Sulfur in Biodiesel / FAME samples. TE Instruments.[2] [Link]

  • Spectro Analytical Instruments. (n.d.). Analysis of Sulfur and Trace Element Content in FAME. Spectro.com. [Link]

  • Biodiesel Education. (2007). Sulfur Content in Selected Oils and Fats and Their Corresponding Methyl Esters.[2][3][4][5][6][7] BiodieselEducation.org. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 10-(methanesulfonyl)decanoate

This document synthesizes critical safety information, drawing parallels from related compounds to establish a robust and scientifically grounded disposal procedure. Our aim is to empower laboratory personnel with the kn...

Author: BenchChem Technical Support Team. Date: February 2026

This document synthesizes critical safety information, drawing parallels from related compounds to establish a robust and scientifically grounded disposal procedure. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste responsibly, ensuring personal safety and environmental protection.

Hazard Assessment: A Precautionary Approach

Ethyl 10-(methanesulfonyl)decanoate contains a methanesulfonyl functional group. Compounds of this class, such as ethyl methanesulfonate (EMS), are recognized for their potential health hazards. EMS is classified as a substance that may be harmful if swallowed, cause skin and eye irritation, and potentially lead to allergic skin reactions.[1] More significantly, it is identified as a substance that may cause genetic defects and cancer, and is suspected of damaging fertility or the unborn child.[1][2][3]

Given these potential risks associated with the methanesulfonyl moiety, Ethyl 10-(methanesulfonyl)decanoate should be handled with the same level of caution as a known hazardous substance. All waste containing this compound must be treated as hazardous waste.

Table 1: Hazard Profile based on Analogous Compounds

Hazard StatementClassificationSource
Harmful if swallowedCategory 4[1]
Causes skin irritationCategory 2
May cause an allergic skin reactionCategory 1
Causes serious eye irritationCategory 2A
May cause genetic defectsCategory 1B[1]
May cause cancerCategory 1B[1]
Suspected of damaging fertility or the unborn childCategory 2[1][3]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling Ethyl 10-(methanesulfonyl)decanoate in any capacity, including for disposal, the correct PPE must be worn. This is a non-negotiable aspect of laboratory safety.

  • Hand Protection: Wear impervious gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be used.[4]

  • Skin and Body Protection: A lab coat is essential. For larger quantities or in the event of a spill, consider additional protective clothing to prevent skin exposure.[5]

  • Respiratory Protection: All handling of Ethyl 10-(methanesulfonyl)decanoate, including waste consolidation, should be conducted inside a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[4]

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined above.

  • Contain the Spill: For liquid spills, use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of Ethyl 10-(methanesulfonyl)decanoate is to treat it as hazardous waste from cradle to grave. Never dispose of this chemical down the drain or in regular trash.

For Small Quantities (e.g., residual amounts in vials):
  • Rinse and Collect: Triple rinse the empty container with a suitable organic solvent (e.g., acetone or ethanol).

  • Consolidate Rinsate: Collect all rinsate in a designated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste," "Flammable Liquid" (if a flammable solvent is used), and list the chemical constituents.

  • Container Disposal: Once triple-rinsed, the container can often be disposed of as regular lab glass, but consult your institutional guidelines. Some regulations may still require the punctured container to be placed in a sanitary landfill.[2][3]

For Unused or Contaminated Product:
  • Original Container: If possible, leave the chemical in its original, labeled container.

  • Waste Segregation: Do not mix Ethyl 10-(methanesulfonyl)decanoate waste with other waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to hazardous reactions.

  • Labeling: Ensure the container is clearly and accurately labeled with its contents.

  • Secure Storage: Store the waste container in a designated satellite accumulation area that is secure and well-ventilated, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

The disposal process must adhere to all local, state, and federal regulations.[2]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been developed.

DisposalWorkflow Disposal Workflow for Ethyl 10-(methanesulfonyl)decanoate cluster_prep Preparation & Assessment cluster_disposal Disposal Path cluster_final Final Steps start Identify Waste: Ethyl 10-(methanesulfonyl)decanoate assess_hazards Assess Hazards (Treat as Hazardous Waste) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) assess_hazards->don_ppe waste_type Type of Waste? don_ppe->waste_type small_quant Small Quantity / Residual waste_type->small_quant Residual bulk_quant Bulk / Unused Product waste_type->bulk_quant Bulk triple_rinse Triple rinse container with suitable solvent small_quant->triple_rinse original_container Keep in original or compatible, sealed container bulk_quant->original_container collect_rinsate Collect rinsate in hazardous waste container triple_rinse->collect_rinsate dispose_container Dispose of rinsed container per institutional policy collect_rinsate->dispose_container contact_ehs Contact EHS for waste pickup dispose_container->contact_ehs label_waste Label container clearly: 'Hazardous Waste' & Contents original_container->label_waste store_waste Store in designated satellite accumulation area label_waste->store_waste store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for Ethyl 10-(methanesulfonyl)decanoate.

Conclusion: A Commitment to Safety

The responsible management of chemical waste is a cornerstone of professional laboratory practice. By treating Ethyl 10-(methanesulfonyl)decanoate with the caution afforded to hazardous substances and adhering to the detailed procedures outlined in this guide, researchers can ensure a safe working environment and maintain compliance with environmental regulations. Always consult your institution's specific safety protocols and your EHS department for guidance.

References

  • Synerzine. (2018, June 22). Safety Data Sheet: Ethyl decanoate. Retrieved from [Link]

Sources

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